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  • Product: 3-Formylphenyl thiophene-2-carboxylate
  • CAS: 361367-12-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Formylphenyl thiophene-2-carboxylate

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Formylphenyl thiophene-2-carboxylate (CAS No. 361367-12-6).[1][2] As a molecule incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Formylphenyl thiophene-2-carboxylate (CAS No. 361367-12-6).[1][2] As a molecule incorporating a thiophene-2-carboxylate moiety linked to a 3-formylphenyl group, it presents an interesting case study in the interplay of steric and electronic effects that dictate its three-dimensional architecture. This document synthesizes theoretical principles with data from analogous structures to offer insights into its synthesis, spectroscopic signature, and potential applications for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in the public domain, this guide extrapolates from well-established principles and studies on related compounds to provide a robust predictive model.

Introduction: A Molecule of Bimodal Reactivity

3-Formylphenyl thiophene-2-carboxylate is an aromatic compound characterized by the presence of an ester linkage between a thiophene-2-carboxylic acid and a 3-hydroxybenzaldehyde moiety. This unique arrangement of functional groups—an aldehyde on the phenyl ring and a thiophene carboxylate ester—renders it a molecule of significant interest in organic synthesis and medicinal chemistry. The aldehyde group offers a reactive site for a plethora of chemical transformations, including reductive amination, oxidation, and olefination, while the thiophene ring is a well-known pharmacophore present in numerous biologically active compounds.[3][4] The ester linkage, while generally stable, can be susceptible to hydrolysis under specific conditions, offering another avenue for chemical modification. Understanding the molecule's conformational landscape is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

Molecular Structure and Connectivity

The fundamental structure of 3-Formylphenyl thiophene-2-carboxylate is defined by its constituent aromatic rings and the ester linkage. The systematic name clearly indicates a thiophene ring acylated at the 2-position, which is then esterified with the hydroxyl group of 3-formylphenol.

Identifier Value
CAS Number 361367-12-6
Molecular Formula C12H8O3S
Molecular Weight 232.26 g/mol
SMILES O=C(C1=CC=CS1)OC2=CC=CC(C=O)=C2
InChI 1S/C12H8O3S/c13-8-9-4-1-2-5-10(9)15-12(14)11-6-3-7-16-11/h1-8H

Table 1: Key Chemical Identifiers for 3-Formylphenyl thiophene-2-carboxylate.[1][2]

The connectivity of the molecule can be visualized as follows:

Figure 1: 2D representation of 3-Formylphenyl thiophene-2-carboxylate.

Conformational Analysis: A Non-Planar Preference

The overall shape of 3-Formylphenyl thiophene-2-carboxylate is primarily determined by the rotational freedom around the C(phenyl)-O and O-C(carbonyl) single bonds of the ester linkage, and the C(carbonyl)-C(thiophene) bond.

Ester Conformation: The Predominance of the Z-Conformer

For esters, two primary planar conformations are considered: the Z (cis) and E (trans) forms, referring to the orientation of the carbonyl group relative to the substituent on the ester oxygen. Computational studies on phenyl formate have shown that the Z conformer, where the C=O bond is cis to the phenyl group, is significantly more stable than the E form. This preference is attributed to favorable electronic interactions and reduced steric hindrance.

Dihedral Angles and Non-Planarity

While the Z conformation is favored, extensive computational studies on phenyl esters suggest that a completely planar arrangement is energetically unfavorable.[5][6] Geometry-optimized molecular orbital computations indicate that the phenyl group is twisted out of the plane of the ester group to minimize steric repulsion.[5][6] For phenyl formate, the expectation value for the dihedral angle (θ) between the plane of the phenyl ring and the plane of the ester group is approximately 58° at 300 K.[5][6]

In the case of 3-Formylphenyl thiophene-2-carboxylate, we can anticipate a similar non-planar conformation. The presence of the formyl group at the meta-position is unlikely to impose significant steric hindrance that would force planarity. The thiophene ring, being a five-membered heterocycle, also has its own geometric constraints.

The key dihedral angles that define the conformation are:

  • ω (Cthiophene-Ccarbonyl-O-Cphenyl): This is expected to be close to 180° for the more stable Z-conformer.

  • τ1 (Ccarbonyl-O-Cphenyl-Cphenyl): This dihedral angle will dictate the twist of the phenyl ring relative to the ester plane. Based on analogies with other phenyl esters, a value around 60° is expected.

  • τ2 (Cthiophene-Cthiophene-Ccarbonyl-O): The rotation around the bond connecting the thiophene ring to the carbonyl group will also influence the overall conformation.

Conformational_Analysis cluster_molecule 3-Formylphenyl thiophene-2-carboxylate cluster_factors Conformational Determinants cluster_conformations Resulting Conformation Molecule Core Structure Steric_Hindrance Steric Hindrance Molecule->Steric_Hindrance Electronic_Effects Electronic Effects (Conjugation, Dipole Moments) Molecule->Electronic_Effects Intramolecular_Interactions Intramolecular Interactions (e.g., Hydrogen Bonding) Molecule->Intramolecular_Interactions Non_Planar Non-Planar Geometry (Twisted Phenyl Ring) Steric_Hindrance->Non_Planar Z_Conformer Favored Z-Conformer (C=O cis to Phenyl) Electronic_Effects->Z_Conformer Intramolecular_Interactions->Z_Conformer Z_Conformer->Non_Planar influences

Figure 2: Factors influencing the conformation of 3-Formylphenyl thiophene-2-carboxylate.

Proposed Synthesis

A plausible and efficient synthetic route to 3-Formylphenyl thiophene-2-carboxylate involves the esterification of thiophene-2-carbonyl chloride with 3-hydroxybenzaldehyde. This standard method for ester formation is generally high-yielding and proceeds under mild conditions.

Experimental Protocol

Step 1: Preparation of Thiophene-2-carbonyl chloride

Thiophene-2-carboxylic acid can be converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • To a stirred solution of thiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification with 3-Hydroxybenzaldehyde

  • Dissolve 3-hydroxybenzaldehyde in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent to the cooled solution of 3-hydroxybenzaldehyde.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Formylphenyl thiophene-2-carboxylate.

Synthesis_Workflow Thiophene_Acid Thiophene-2-carboxylic Acid Acid_Chloride Thiophene-2-carbonyl Chloride Thiophene_Acid->Acid_Chloride Reaction Chlorinating_Agent Thionyl Chloride (SOCl2) Chlorinating_Agent->Acid_Chloride Reagent Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Final_Product 3-Formylphenyl thiophene-2-carboxylate Hydroxybenzaldehyde->Final_Product Reactant Base Pyridine or Triethylamine Base->Final_Product Catalyst Acid_Chloride->Final_Product Esterification

Figure 3: Proposed synthetic workflow for 3-Formylphenyl thiophene-2-carboxylate.

Predicted Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this molecule will be dominated by the stretching vibrations of its carbonyl groups.

Functional Group Expected Wavenumber (cm-1) Intensity
C=O (Ester)1735 - 1715Strong
C=O (Aldehyde)1715 - 1695Strong
C-O (Ester)1300 - 1100Strong
C-H (Aldehyde)2850 - 2820 and 2750 - 2720Medium (often two bands)
Aromatic C=C1600 - 1450Medium to Strong
Thiophene C-H~3100Weak to Medium
Thiophene RingVarious bands

Table 2: Predicted ajor IR absorption bands for 3-Formylphenyl thiophene-2-carboxylate.[7][8][9][10]

The exact positions of the carbonyl bands will be influenced by the electronic effects of the aromatic rings. The ester carbonyl is expected at a slightly higher wavenumber than the aldehyde carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum will provide a wealth of information for structure elucidation.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Aromatic Protons (Phenyl Ring): A complex multiplet pattern in the range of δ 7.2 - 8.0 ppm, corresponding to the four protons on the substituted benzene ring.

  • Aromatic Protons (Thiophene Ring): Three protons on the thiophene ring will appear as multiplets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The coupling constants will be characteristic of the thiophene ring system.

13C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

  • Carbonyl Carbons: The ester and aldehyde carbonyl carbons will appear as two distinct signals in the downfield region, typically between δ 160 and 195 ppm.

  • Aromatic Carbons: The carbons of the phenyl and thiophene rings will resonate in the range of δ 110 - 150 ppm.

Studies on substituted phenyl thienoates have shown a good correlation between the chemical shifts of the carbonyl carbons and the electronic nature of the substituents on the phenyl ring.[11]

Potential Applications and Future Directions

The bifunctional nature of 3-Formylphenyl thiophene-2-carboxylate makes it a versatile building block in several areas of chemical research.

  • Medicinal Chemistry: The thiophene nucleus is a key component of many pharmaceuticals.[3][4] The presence of the aldehyde group allows for the facile introduction of diverse functionalities, enabling the synthesis of libraries of compounds for biological screening.

  • Materials Science: Aromatic esters and thiophene-containing polymers are known for their interesting optical and electronic properties. This molecule could serve as a monomer or a precursor for the synthesis of novel organic materials.

  • Organic Synthesis: As a readily available intermediate, it can be used in the synthesis of more complex heterocyclic systems through reactions involving the aldehyde group.

Future research should focus on the experimental validation of the predicted conformational and spectroscopic properties. Obtaining a single-crystal X-ray structure would provide definitive proof of its solid-state conformation.[12][13][14][15] Detailed NMR studies, including 2D techniques like COSY and HMQC/HSQC, would allow for the unambiguous assignment of all proton and carbon signals. Furthermore, computational studies employing density functional theory (DFT) could provide a more detailed picture of the molecule's potential energy surface and the rotational barriers between different conformers.[16][17][18][19]

Conclusion

3-Formylphenyl thiophene-2-carboxylate is a molecule with a well-defined chemical structure and predictable conformational preferences. Based on established principles and data from analogous compounds, a non-planar Z-conformation is anticipated to be the most stable. Its synthesis can be readily achieved through standard esterification procedures. The predicted spectroscopic signatures provide a clear roadmap for its experimental characterization. The dual functionality of this molecule makes it a valuable tool for researchers in drug discovery, materials science, and synthetic organic chemistry. Further experimental and computational studies will undoubtedly shed more light on the nuanced properties of this intriguing compound.

References

  • Schaefer, T., & Penner, G. H. (1987). The conformational properties of some phenyl esters. Molecular orbital and nuclear magnetic resonance studies. Canadian Journal of Chemistry, 65(9), 2175–2181.
  • Schaefer, T., & Penner, G. H. (1987). The conformational properties of some phenyl esters. Molecular orbital and nuclear magnetic resonance studies. Canadian Science Publishing.
  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (2025, August 8).
  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015, April 15). PubMed.
  • Saeed, S., Rashid, N., Ali, M., Hussain, R., & Jones, P. G. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 1(3), 221-227.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • ethyl (3-formylphenyl)acetate. (2025, May 20).
  • 2-thiophenecarboxylic acid, 2-formylphenyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Characterization of 1-Formyl-3-Phenyl-5-Aryl-2-Pyrazolines. (2011, September 30). Amanote Research.
  • Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived
  • The Infrared Absorption Spectra of Thiophene Deriv
  • Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. (n.d.). ScienceDirect.
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl
  • Conformational Analysis of Thioether Musks Using Density Functional Theory. (2025, October 16). MDPI.
  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Crystal Structures of Thiophene-2-carboxamide Transition Metal Ion Complexes. (2017). SciSpace.
  • IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist.
  • Crystal structure of 2-(thiophen-3-yl)
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018, May 1). Spectroscopy Online.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). PMC.
  • Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. (2013, July 28). PubMed.
  • Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. (n.d.).
  • Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (n.d.).

Sources

Exploratory

A Technical Guide to the Synthesis of Thiophene Derivatives from 3-Hydroxybenzaldehyde

Abstract Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique electronic properties.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique electronic properties.[1][2][3] This technical guide provides an in-depth exploration of synthetic pathways to novel thiophene derivatives, commencing from the readily accessible starting material, 3-hydroxybenzaldehyde. We will delve into the mechanistic intricacies and practical applications of pivotal name reactions, including the Gewald aminothiophene synthesis, the Fiesselmann synthesis, and the Paal-Knorr synthesis. Each section is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of these methodologies, complete with detailed experimental protocols, causality-driven explanations for procedural choices, and illustrative diagrams to clarify complex transformations. The objective is to equip the reader with the requisite knowledge to not only replicate these syntheses but also to innovate upon them for the targeted design of new chemical entities.

Introduction: The Enduring Significance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[1][3] Its ability to act as a bioisostere for the benzene ring, coupled with its distinct electronic and lipophilic character, has led to its incorporation into a multitude of approved drugs and clinical candidates.[4] Thiophene derivatives exhibit a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2][5][6]

3-Hydroxybenzaldehyde serves as an excellent and versatile starting point for the synthesis of a wide array of thiophene derivatives. Its phenolic hydroxyl group and aldehydic carbonyl functionality provide two reactive handles for elaboration and ring construction, allowing for the introduction of diverse substituents and functionalities onto the final thiophene product. This guide will focus on established and reliable methods for transforming this simple precursor into complex, value-added thiophene-containing molecules.

The Gewald Aminothiophene Synthesis: A Versatile Multicomponent Approach

The Gewald reaction is a one-pot, multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[7][8] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[8]

Mechanistic Insights

The mechanism of the Gewald reaction is a well-elucidated sequence of three principal steps:[7][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (3-hydroxybenzaldehyde) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[7][8][9] The base abstracts a proton from the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[7][8][10]

  • Sulfur Addition: The α,β-unsaturated nitrile then undergoes a Michael addition with a sulfur nucleophile, which is generated from elemental sulfur and the base. The exact nature of the sulfurating agent is complex and can involve polysulfide intermediates.[10]

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group.[9][11] A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[7]

Caption: Key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(3-hydroxyphenyl)-4-cyanothiophene-3-carboxylate

This protocol outlines a general procedure for the Gewald synthesis starting from 3-hydroxybenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)[12]

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

  • To this solution, add finely powdered elemental sulfur (1.1 eq).

  • Add morpholine (0.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base: Morpholine acts as a catalyst for the initial Knoevenagel condensation and also facilitates the reaction of elemental sulfur to form a nucleophilic sulfur species.[12]

  • Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Temperature: The reaction is typically heated to a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Data Presentation
Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
3-HydroxybenzaldehydeMalononitrileMorpholineEthanol603~85
3-HydroxybenzaldehydeEthyl CyanoacetateTriethylamineDMF704~78
3-HydroxybenzaldehydeCyanoacetamidePiperidineEthanolReflux5~70

The Fiesselmann Thiophene Synthesis: Accessing Hydroxythiophenes

The Fiesselmann synthesis is a powerful method for the preparation of 3-hydroxythiophene-2-carboxylic acid esters.[13] It involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[13][14] While not a direct route from 3-hydroxybenzaldehyde itself, it is a crucial method for synthesizing thiophenes with a hydroxyl group at the 3-position, a key structural feature. An adaptation of this synthesis can be envisioned where a derivative of 3-hydroxybenzaldehyde is used.

Mechanistic Overview

The Fiesselmann synthesis proceeds through a series of base-catalyzed conjugate additions and a subsequent intramolecular condensation:[9][15]

  • Michael Addition: A base deprotonates the thioglycolic acid ester, forming a thiolate anion. This nucleophile then undergoes a Michael addition to the α,β-acetylenic ester.

  • Second Michael Addition: A second molecule of the thioglycolic acid ester adds to the resulting α,β-unsaturated intermediate.

  • Dieckmann Condensation: The intermediate then undergoes an intramolecular Dieckmann condensation, a base-catalyzed cyclization, to form a five-membered ring.[9][13]

  • Elimination and Tautomerization: Elimination of a molecule of the thioglycolic acid ester and subsequent tautomerization leads to the formation of the aromatic 3-hydroxythiophene.[13]

Fiesselmann_Workflow Start Thioglycolic Acid Ester + α,β-Acetylenic Ester Base_Cat Base Catalyst (e.g., NaOEt) Start->Base_Cat Michael1 First Michael Addition Base_Cat->Michael1 Michael2 Second Michael Addition Michael1->Michael2 Dieckmann Intramolecular Dieckmann Condensation Michael2->Dieckmann Elim_Taut Elimination & Tautomerization Dieckmann->Elim_Taut Product 3-Hydroxythiophene Derivative Elim_Taut->Product

Caption: Experimental workflow for the Fiesselmann thiophene synthesis.

Conceptual Application with a 3-Hydroxybenzaldehyde Derivative

To utilize the Fiesselmann synthesis with 3-hydroxybenzaldehyde as a precursor, one would first need to convert it into a suitable α,β-acetylenic carbonyl derivative. A possible route involves a Wittig-type reaction with a phosphorus ylide bearing a protected hydroxyl group, followed by further functional group manipulations to introduce the alkyne functionality.

The Paal-Knorr Thiophene Synthesis: A Classic Ring-Forming Reaction

The Paal-Knorr synthesis is a fundamental method for the synthesis of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[16][17] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[16][17][18]

Mechanistic Principles

The mechanism of the Paal-Knorr thiophene synthesis, while not fully elucidated in all cases, is generally believed to proceed through the following key steps:[18][19]

  • Thionation: The sulfurizing agent converts one or both of the carbonyl groups of the 1,4-dicarbonyl compound into thiocarbonyls.[20]

  • Enolization/Enethiolization: The dicarbonyl or dithione undergoes enolization or enethiolization, respectively.

  • Cyclization: An intramolecular nucleophilic attack of the enol/enethiol onto the other carbonyl/thiocarbonyl group occurs.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiophene ring.[21]

Synthetic Strategy from 3-Hydroxybenzaldehyde

A plausible synthetic route to a 1,4-dicarbonyl precursor from 3-hydroxybenzaldehyde could involve an initial Stetter reaction or a similar umpolung strategy to generate a γ-ketoaldehyde, which can then be further oxidized to the desired 1,4-dicarbonyl compound.

Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis

This protocol provides a general method for the Paal-Knorr synthesis of a thiophene from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-Dicarbonyl compound

  • Lawesson's reagent or phosphorus pentasulfide

  • Anhydrous toluene or xylene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (0.25 eq) to the solution.

  • Heat the reaction mixture to reflux (80-110°C) under a nitrogen atmosphere and stir for 2-6 hours.[4] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired thiophene.[16]

Rationale for Experimental Choices:

  • Sulfurizing Agent: Lawesson's reagent is often preferred over P₄S₁₀ as it is more soluble in organic solvents and can lead to cleaner reactions with higher yields.[16]

  • Solvent: Anhydrous high-boiling solvents like toluene or xylene are used to facilitate the reaction, which often requires elevated temperatures.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the sulfurizing agent and any sensitive intermediates.

Characterization of Synthesized Thiophene Derivatives

The structural elucidation of the synthesized thiophene derivatives is crucial and is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the determination of the substitution pattern on the thiophene ring and the confirmation of the presence of various functional groups.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), amino (-NH₂), cyano (-C≡N), and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Conclusion and Future Directions

The synthesis of thiophene derivatives from 3-hydroxybenzaldehyde offers a versatile and powerful platform for the generation of novel chemical entities with potential applications in drug discovery and materials science. The Gewald, Fiesselmann, and Paal-Knorr syntheses represent robust and well-established methodologies for the construction of the thiophene ring. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively utilize these reactions and adapt them to create a diverse range of substituted thiophenes.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, including the use of green solvents, catalytic systems, and flow chemistry.[22][23] Furthermore, the exploration of the biological activities of the novel thiophene derivatives synthesized from 3-hydroxybenzaldehyde will continue to be a fertile area of investigation, potentially leading to the discovery of new therapeutic agents.

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  • Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[16][24]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (n.d.). Retrieved March 14, 2026, from [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of 3‐hydroxythiophenes 12a‐d. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

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Foundational

A Technical Guide to the Stability and Storage of 3-Formylphenyl thiophene-2-carboxylate

Abstract This technical guide provides a comprehensive analysis of the chemical stability of 3-Formylphenyl thiophene-2-carboxylate, a bifunctional molecule of interest to researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-Formylphenyl thiophene-2-carboxylate, a bifunctional molecule of interest to researchers in medicinal chemistry and materials science. The stability of this compound is governed by the reactivity of its two key functional groups: a thiophene-2-carboxylate ester and an aromatic aldehyde. This document elucidates the primary degradation pathways—hydrolysis, oxidation, and photolysis—and provides field-proven protocols for optimal storage and handling. Furthermore, a detailed methodology for conducting forced degradation studies is presented to empower researchers to validate the compound's stability and develop robust, stability-indicating analytical methods. The recommendations herein are designed to ensure the long-term integrity, purity, and reliability of 3-Formylphenyl thiophene-2-carboxylate in a research and development setting.

Introduction to 3-Formylphenyl thiophene-2-carboxylate

3-Formylphenyl thiophene-2-carboxylate (CAS No. 361367-12-6) is an organic compound that incorporates two highly reactive and synthetically versatile functional groups: an ester and an aldehyde.[1][2] The thiophene-2-carboxylate portion provides a rigid, electron-rich heterocyclic core, while the 3-formylphenyl group offers a reactive site for a wide array of chemical transformations, such as reductive amination, Wittig reactions, and further oxidation. This unique combination makes it a valuable building block in the synthesis of complex molecular architectures for drug discovery and materials science.

However, the very features that make this molecule synthetically attractive also render it susceptible to degradation. Understanding its stability profile is not merely a matter of good laboratory practice; it is a prerequisite for obtaining reproducible experimental results and ensuring the quality of any derived products. This guide addresses the inherent chemical liabilities of the molecule and provides a framework for its proper management.

Chemical Stability Profile

The stability of 3-Formylphenyl thiophene-2-carboxylate is intrinsically linked to its constituent functional groups. The primary routes of degradation are hydrolysis of the ester linkage and oxidation of the aldehyde group. Photochemical and thermal degradation are also significant factors that can compromise the compound's purity over time.

Hydrolytic Degradation (Ester Moiety)

The ester linkage is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acids and bases.[3][4]

  • Acid-Catalyzed Hydrolysis : In the presence of acidic contaminants and water, the ester can undergo reversible hydrolysis to yield thiophene-2-carboxylic acid and 3-hydroxybenzaldehyde.[3][5] While this reaction is typically slow, its equilibrium nature means that even small amounts of acidic impurities can lead to the gradual accumulation of degradation products.

  • Base-Catalyzed Hydrolysis (Saponification) : This pathway represents a more significant stability risk. The reaction with bases (e.g., hydroxide ions) is irreversible and generally faster than acid-catalyzed hydrolysis.[5][6] It results in the formation of an alcohol (3-hydroxybenzaldehyde) and a carboxylate salt (thiophene-2-carboxylate salt).[7] This underscores the importance of avoiding contact with basic substances during storage and handling.

Oxidative Degradation (Aldehyde Moiety)

The aldehyde functional group is one of the most easily oxidized functionalities in organic chemistry.[8][9]

  • Autoxidation : The primary concern is autoxidation, a reaction with atmospheric oxygen that converts the aldehyde to a carboxylic acid.[10][11] This process can occur under ambient storage conditions and is often accelerated by light and trace metal impurities. The resulting impurity would be 3-(thiophene-2-carbonyloxy)benzoic acid. Stored samples of aldehydes frequently contain traces of their corresponding carboxylic acids due to this process.[11]

  • Reaction with Strong Oxidants : While less common in a storage context, contact with laboratory oxidants will readily and completely convert the aldehyde group.[12]

Photochemical Degradation

Aromatic aldehydes and conjugated systems, such as the one present in this molecule, can absorb UV and visible light, leading to photochemical reactions.[13][14] Light can provide the activation energy for a variety of degradation pathways, including oxidation and polymerization.[13][15] Photostability testing is therefore critical for any light-sensitive active pharmaceutical ingredients (APIs) to guide protective packaging strategies.[13]

Thermal Stability

Elevated temperatures act as a catalyst for all major degradation pathways. Heat increases the rates of hydrolysis and oxidation and can promote polymerization of the aldehyde.[13] Long-term storage at elevated temperatures is therefore highly detrimental to the compound's integrity.

Potential_Degradation_Pathways main_compound 3-Formylphenyl thiophene-2-carboxylate hydrolysis_products Thiophene-2-carboxylic acid + 3-Hydroxybenzaldehyde main_compound->hydrolysis_products Hydrolysis (Acid/Base, H₂O) oxidation_product 3-(thiophene-2-carbonyloxy)benzoic acid main_compound->oxidation_product Oxidation (Air [O₂], Light) Storage_Handling_Workflow start_end start_end decision decision process process storage storage A Receive Compound B Immediate Use? A->B C Long-Term Storage B->C No E Prepare for Use B->E Yes D Store at 2-8°C Under Inert Gas In Dark C->D D->E F Equilibrate to RT before opening E->F G Weigh Quickly Under Inert Gas Blanket F->G H Tightly Reseal & Purge with Inert Gas G->H I Return to Storage H->I

Sources

Exploratory

Quantum Pharmacophores: A Comprehensive DFT and Molecular Modeling Guide for Thiophene Carboxylic Acid Derivatives

Executive Summary Thiophene carboxylic acids (TCAs) and their derivatives are highly privileged scaffolds in modern medicinal chemistry and materials science. From novel antimicrobial thiourea derivatives to potent anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxylic acids (TCAs) and their derivatives are highly privileged scaffolds in modern medicinal chemistry and materials science. From novel antimicrobial thiourea derivatives to potent anti-inflammatory agents like 1-benzothiophene-2-carboxylic acid, the TCA moiety offers a unique combination of an electron-rich heteroaromatic ring and an ionizable, highly polar carboxylate group[1, 6].

To rationally design drugs based on this scaffold, researchers must move beyond 2D structural representations. Density Functional Theory (DFT) provides a rigorous, quantum-mechanical framework to evaluate molecular geometry, electronic structure, and non-covalent interactions (NCI). This whitepaper provides an authoritative, step-by-step guide to executing and interpreting DFT studies on TCA derivatives, bridging the gap between sub-atomic quantum mechanics and macroscopic pharmacological efficacy.

Theoretical Framework: Functional and Basis Set Selection

The accuracy of any computational study is fundamentally dictated by the choice of the DFT functional and the basis set. For thiophene carboxylic acids, standard defaults are often insufficient due to the specific electronic demands of the sulfur heteroatom and the carboxylate group.

The Causality of Functional Choice

While the B3LYP hybrid functional remains the industry standard for predicting ground-state geometries and vibrational frequencies of organic molecules [3], it inherently struggles to model long-range electron correlation. If your study involves modeling TCA dimers, solvent interactions, or drug-receptor complexes, dispersion-corrected functionals (such as ωB97X-D or M06-2X ) are strictly required. These functionals accurately capture the van der Waals forces and stacking interactions that are critical for understanding how the thiophene ring packs in a crystal lattice or binds in a protein pocket [4].

The Necessity of Diffuse Functions

The carboxylic acid moiety is highly polarizable and frequently exists as an anion at physiological pH. Therefore, employing a basis set with diffuse functions—such as 6-311++G(d,p) —is non-negotiable [1].

  • Why? Diffuse functions allow the calculated electron density to expand spatially. Without them, the calculation artificially constrains the electrons, leading to severe errors in predicting the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) and the molecular electrostatic potential (MEP) of the acid function [1]. Furthermore, diffuse functions are required to accurately model the internal hydrogen bonding often observed between the thiophene sulfur and the carboxylic acid proton, which optimizes the angle of nucleophilic attack[1].

Key Quantum Chemical Descriptors

Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and LUMO—govern the chemical reactivity, kinetic stability, and optical properties of TCA derivatives [4, 5]. The energy gap ( ) between them is a direct proxy for molecular stability; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, which frequently correlates with enhanced biological activity and stronger target binding [5].

Based on Koopmans' theorem, the energies of the HOMO and LUMO can be mathematically translated into Global Reactivity Descriptors. These metrics are vital for predicting the pharmacodynamic behavior of the derivative.

Table 1: Global Reactivity Descriptors Derived from FMO Energies
DescriptorFormulaPhysical Significance in Drug Design
Ionization Potential ( ) Energy required to remove an electron; indicates the molecule's electron-donating ability to a receptor.
Electron Affinity ( ) Energy released when gaining an electron; indicates the molecule's electron-accepting ability.
Chemical Hardness ( ) Resistance to charge transfer; "hard" molecules are less reactive and more kinetically stable.
Chemical Softness ( ) Propensity to undergo reaction; "soft" molecules readily share electrons and bind targets effectively.
Electronegativity ( ) Tendency to attract electrons; maps directly to the molecule's electrostatic potential surface.
Electrophilicity Index ( ) Measures the energetic stabilization when the molecule accepts maximal electron flow from a donor.

Step-by-Step Computational Protocol

To ensure scientific integrity, computational workflows must be designed as self-validating systems . The following protocol guarantees that the derived quantum properties are mathematically sound and physically relevant.

Step 1: Ligand Preparation and Conformational Search

Generate the 3D model of the TCA derivative. Because the thiophene ring and the carboxylate group can rotate around the connecting C-C bond, perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformer and eliminate steric clashes.

Step 2: Quantum Mechanical Geometry Optimization

Submit the lowest-energy conformer to DFT optimization (e.g., at the B3LYP/6-311++G(d,p) level).

  • Environmental Causality: Perform this step using a Solvation Model based on Density (SMD) for water. The high dielectric constant of an aqueous environment drastically alters the dipole moment and internal hydrogen-bonding network of the TCA compared to a gas-phase vacuum [6].

Step 3: Vibrational Frequency Analysis (The Validation Step)

Immediately follow the geometry optimization with a vibrational frequency calculation at the exact same level of theory.

  • Self-Validation: Check the output for imaginary (negative) frequencies. A true, stable ground-state minimum must yield zero imaginary frequencies [2]. If an imaginary frequency is present, the structure is trapped in a transition state. You must manually perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Wavefunction and Electrostatic Analysis

Once validated, extract the electronic properties:

  • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visually map nucleophilic (red/negative) and electrophilic (blue/positive) regions. This dictates how the TCA will orient itself in a protein binding pocket [4, 6].

  • Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify hyperconjugative interactions (e.g., transitions) and charge delocalization, which dictate the stability of the thiophene ring [6].

Step 5: Translation to In Silico Molecular Docking

Export the DFT-optimized geometry and its computed partial charges (e.g., Mulliken or Hirshfeld charges). By feeding these highly accurate, quantum-mechanically derived parameters into molecular docking algorithms (like AutoDock Vina) instead of relying on empirical force-field charges, the simulation yields a vastly superior prediction of binding affinity, hydrogen bonding, and halogen bonding within the target protein's active site [6].

Visualization: Computational Workflow

G n1 1. 3D Model Generation (MMFF94 Pre-optimization) n2 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G**) n1->n2 n3 3. Frequency Validation (Zero Imaginary Frequencies) n2->n3 n3->n2 Imaginary Freq (Perturb) n4 4. Electronic Properties (FMOs, MEP, NBO) n3->n4 Validated Minimum n5 5. Molecular Docking (Target Protein Interaction) n4->n5

DFT to Molecular Docking Computational Workflow for Thiophene Carboxylic Acids.

References

  • Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed.[Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI.[Link]

  • Quantum chemical studies on the inhibition potentials of thiophene derivatives for the corrosion inhibitors of carbon steel - JOCPR.[Link]

  • Exploring Noncovalent Interactions of Thiophene-2-Carboxylic Acid in Ethanol Via Vibrational Spectroscopy and DFT Calculations - R Discovery.[Link]

  • Extensive Analyses on Expanding the Scope of Acid–Aminopyrimidine Synthons for the Design of Molecular Solids - ACS Publications.[Link]

  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed.[Link]

Protocols & Analytical Methods

Method

Advanced Application Notes: Thiophene Derivatives in Organic Electronics

Executive Summary Thiophene derivatives have fundamentally reshaped the landscape of organic electronics, offering unprecedented chemical versatility, tunable electronic properties, and structural stability[1]. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives have fundamentally reshaped the landscape of organic electronics, offering unprecedented chemical versatility, tunable electronic properties, and structural stability[1]. For researchers, materials scientists, and drug development professionals, understanding the mechanistic behavior of these sulfur-containing heterocycles is critical. From acting as the primary electron donor in Bulk Heterojunction (BHJ) Organic Solar Cells (OSCs) to serving as the bio-interface in Organic Electrochemical Transistors (OECTs) for drug screening, thiophene-based polymers like P3HT and PEDOT:PSS are foundational[2][3].

This application note synthesizes the theoretical causality behind thiophene material selection with a field-proven, self-validating protocol for device fabrication.

Mechanistic Foundations of Thiophene Derivatives

The utility of thiophene in organic electronics stems from the high polarizability of its sulfur atoms and the delocalization of π -electrons across its backbone, which facilitates excellent charge transport[2].

  • Poly(3-hexylthiophene) (P3HT): P3HT is a benchmark p-type (donor) polymer. The addition of hexyl side chains ensures solution processability without completely disrupting the π−π stacking required for high hole mobility[2]. In OSCs, P3HT is blended with fullerene derivatives like PCBM. Because the exciton diffusion length in organic semiconductors is strictly limited to approximately 10 nm, the donor and acceptor must form a nanoscale interpenetrating network—the bulk heterojunction—to ensure excitons reach an interface before recombination[4].

  • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate is a water-soluble, highly conductive polymer blend. PEDOT provides the π -conjugated pathway for electron delocalization, while PSS acts as a charge-balancing dopant and stabilizer[5]. In device architecture, it serves a dual purpose: planarizing the rough Indium Tin Oxide (ITO) substrate and matching the work function (4.8–5.4 eV) to lower the energy barrier for hole extraction[3][6].

  • Thioacenes & Oligothiophenes: For Organic Field-Effect Transistors (OFETs), extended π -conjugated systems like thioacenes offer lower Highest Occupied Molecular Orbital (HOMO) energy levels, granting superior oxidative stability and favorable S-S intermolecular interactions for highly ordered thin films[7].

Quantitative Material Profiles

To guide experimental design, the critical physicochemical parameters of primary thiophene derivatives are summarized below:

MaterialChemical RoleWork Function / BandgapPrimary ApplicationKey Advantage
P3HT Electron Donor (p-type)~1.9 eV (Bandgap)Active layer in OSCs & PhotodetectorsHigh hole mobility, easily tunable morphology via thermal annealing[8].
PEDOT:PSS Hole Transport Layer / Electrode4.8 - 5.4 eV (Work Function)Transparent electrodes, OPVs, BioelectronicsAqueous processability, tunable conductivity (up to 8797 S cm⁻¹)[3][5].
PCBM Electron Acceptor (n-type)~3.7 eV (LUMO)Active layer in OSCs (paired with P3HT)High electron affinity, forms optimal nanoscale phase separation with P3HT[9].
Thioacenes Organic SemiconductorLow HOMO EnergyOFETs, OLEDsExcellent π−π stacking, true charge transport free from structural defects[7].

Photovoltaic Charge Generation Pathway

Understanding the sequence of quantum events in a thiophene-based device is essential for troubleshooting efficiency losses. The diagram below illustrates the causality of charge generation.

G A Photon Absorption B Exciton Generation A->B C Exciton Diffusion B->C D Charge Dissociation C->D E Charge Collection D->E

Fig 1: Photovoltaic charge generation pathway in a P3HT:PCBM bulk heterojunction.

Self-Validating Protocol: Fabrication of P3HT:PCBM Organic Solar Cells

This protocol details the fabrication of a standard inverted-geometry or conventional BHJ organic solar cell. Every step includes the underlying chemical rationale and an in-process quality control check to ensure a self-validating workflow.

Workflow S1 1. Substrate Cleaning (Ultrasonic + UV-Ozone) S2 2. PEDOT:PSS Deposition (Spin-coat & Anneal) S1->S2 S3 3. P3HT:PCBM Blend (Chlorobenzene Solvent) S2->S3 S4 4. Metal Evaporation (High Vacuum) S3->S4 S5 5. Thermal Annealing (Morphology Control) S4->S5

Fig 2: Step-by-step fabrication workflow for thiophene-based organic solar cells.

Phase 1: Substrate Preparation & Work Function Tuning

Rationale: ITO substrates possess inherent surface roughness and variable work functions. PEDOT:PSS acts as an electron-blocking layer and planarization agent[6].

  • Cleaning: Sonicate pre-patterned ITO substrates sequentially in Hellmanex III solution (hot), deionized water, acetone, and isopropyl alcohol for 10 minutes each[6].

  • Activation: Dry with N2​ gas and expose to UV-Ozone for 15 minutes to increase surface hydrophilicity.

  • Filtration & Deposition: Filter PEDOT:PSS (e.g., AI 4083) through a 0.45 µm PES filter. Spin-coat onto the ITO at 3000–4000 rpm for 30 seconds to achieve a ~30–40 nm layer[6][9].

  • Annealing: Bake the substrates at 150°C for 15 minutes in ambient air to remove residual water and solidify the film.

  • Self-Validation Check: The PEDOT:PSS film should appear perfectly uniform and slightly blue-tinted. A water droplet test should reveal a highly hydrophilic surface (low contact angle).

Phase 2: Active Layer Processing & Morphological Control

Rationale: The P3HT:PCBM blend ratio and solvent choice dictate the nanoscale phase separation. Chlorobenzene is preferred over faster-evaporating solvents because its moderate boiling point allows the P3HT chains sufficient time to self-assemble into crystalline domains during spin-coating[6][9].

  • Solution Preparation: In a nitrogen-filled glovebox, prepare a blend of P3HT and PCBM at a 1:0.6 to 1:1 weight ratio in chlorobenzene[6][9]. The total concentration should be ~25 mg/mL.

  • Homogenization: Stir the solution at 60°C overnight to ensure complete dissolution. Filter through a 0.45 µm PTFE (hydrophobic) filter[6].

  • Spin-Coating: Spin-coat the active layer onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. This typically yields an active layer thickness of ~90–100 nm[6].

  • Self-Validation Check: The as-cast film will appear bright orange. If the film is cloudy, the PCBM has aggregated due to poor solubility or moisture contamination.

Phase 3: Cathode Deposition & Thermal Annealing

Rationale: Thermal annealing provides the activation energy required for P3HT chains to π -stack and for PCBM molecules to diffuse into pure domains, creating continuous percolation pathways for charge transport[4][9].

  • Evaporation: Transfer the substrates to a thermal evaporator. Under high vacuum ( 1×10−6 Pa), deposit a low-work-function metal cathode (e.g., 100 nm of Aluminum or a Calcium/Aluminum bilayer)[4].

  • Post-Annealing: Anneal the completed devices on a hotplate inside the glovebox at 130°C to 150°C for 10 to 20 minutes[9].

  • Self-Validation Check (Critical): Upon annealing, the active layer will undergo a distinct thermochromic shift—changing from bright orange to a dark, deep purple/red. This visible color shift is direct confirmation of increased conjugation length and successful P3HT crystallization[9].

Cross-Disciplinary Applications: Bioelectronics & Drug Development

While historically rooted in photovoltaics, thiophene derivatives are now highly sought after by drug development professionals. PEDOT:PSS is the gold standard material for Organic Electrochemical Transistors (OECTs) used in bioelectronics[3].

Causality for Biological Interfacing: Unlike rigid metal electrodes, PEDOT:PSS is a mixed ionic/electronic conductor. When interfaced with biological tissue or cell cultures in drug screening assays, ions from the biological electrolyte penetrate the volume of the PEDOT:PSS film. This volumetric capacitance drastically lowers the impedance at the tissue-electrode interface, allowing for high-fidelity recording of electrophysiological signals (e.g., monitoring cardiotoxicity of new drug compounds in vitro)[3]. Furthermore, its mechanical flexibility prevents tissue scarring, making it ideal for long-term in vivo neural probes[3][10].

References

  • Source: International Journal of Science and Research (ijsr.net)
  • Source: semanticscholar.
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Application

Application Note: Comprehensive Spectroscopic Analysis of 3-Formylphenyl thiophene-2-carboxylate

Abstract This application note provides a detailed protocol and in-depth analysis for the structural characterization of 3-Formylphenyl thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and in-depth analysis for the structural characterization of 3-Formylphenyl thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. By leveraging the complementary techniques of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a definitive guide to confirming the compound's molecular structure. This document outlines step-by-step experimental procedures, explains the causal relationships behind the observed spectral data, and offers field-proven insights for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring high confidence in the analytical results.

Molecular Structure and Atom Numbering

The structural integrity of 3-Formylphenyl thiophene-2-carboxylate is established through the precise assignment of its constituent atoms. The molecule consists of a thiophene-2-carboxylate moiety ester-linked to a 3-formylphenol. The numbering scheme presented below will be used for the assignment of NMR signals.

Caption: Structure of 3-Formylphenyl thiophene-2-carboxylate.

Experimental Protocols

A cohesive analytical workflow ensures data integrity from sample preparation through to final analysis.

Caption: General experimental workflow for spectroscopic analysis.

Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of 3-Formylphenyl thiophene-2-carboxylate.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[1][2]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Protocol: NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.[3]

  • ¹H NMR Experiment:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, depending on sample concentration.

  • ¹³C NMR Experiment:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-2048 to achieve adequate signal-to-noise.

Protocol: Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[4]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: Non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Results and Discussion

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides definitive information about the proton environment. The presence of two aromatic rings and an aldehyde group results in a spectrum with distinct, well-resolved signals primarily in the downfield region (7.0-10.0 ppm).[5][6]

  • Aldehyde Proton (H11): A highly deshielded singlet is expected around δ 9.5-10.5 ppm.[7][8] This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[8][9]

  • Phenyl Ring Protons (H7, H8, H9, H10): The meta-substitution pattern on the benzene ring, with two distinct electron-withdrawing groups (formyl and ester), leads to complex splitting.[10][11] We anticipate four signals in the aromatic region, likely appearing as a combination of a singlet (or narrow triplet), doublets, and triplets between δ 7.5 and 8.5 ppm. The exact shifts are influenced by the combined deshielding effects of the substituents.

  • Thiophene Ring Protons (H1, H2, H3): The three protons on the thiophene ring form an AMX spin system. They are expected to resonate in the δ 7.0-8.5 ppm region.[12][13] Each proton will appear as a doublet of doublets due to coupling with its two non-equivalent neighbors.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H11 (Formyl)9.9 - 10.1Singlet (s)-Strong deshielding by C=O group.[7][14]
Phenyl Protons7.5 - 8.5Multiplets (m)ortho: ~7-8, meta: ~2-3Complex pattern due to meta-substitution with two EWGs.
Thiophene Protons7.2 - 8.4Doublet of Doublets (dd)J_H1,H2 ≈ 3-5, J_H2,H3_ ≈ 1-2Characteristic splitting for a 2-substituted thiophene ring.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

  • Carbonyl Carbons (C6', C7): Two signals will appear in the most downfield region. The aldehyde carbonyl (C7) is typically found between δ 190-200 ppm, while the ester carbonyl (C6') appears around δ 160-170 ppm.[8]

  • Aromatic Carbons (C1-C6, C1'-C5'): The ten aromatic carbons will resonate in the δ 110-160 ppm range.[5][10] Carbons directly attached to electron-withdrawing groups or heteroatoms (C1, C3, C1', C5') will be shifted further downfield. Due to the lack of attached protons, quaternary carbons (C1, C3, C1', C5') will typically show signals of lower intensity.[15]

Carbon Assignment Predicted δ (ppm) Carbon Type Rationale
C7 (Aldehyde C=O)190 - 195CHCharacteristic aldehyde carbonyl chemical shift.[8]
C6' (Ester C=O)160 - 165QuaternaryTypical chemical shift for an aromatic ester carbonyl.[1]
C1-C6, C1'-C5'115 - 155CH & QuaternaryAromatic region; specific shifts depend on substitution.[5][16]
Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and structural fragments of the analyte. The molecular formula is C₁₂H₈O₃S, giving a molecular weight of approximately 232.02 g/mol .

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 232, confirming the molecular weight. Aromatic systems tend to produce stable molecular ions.[17]

  • Primary Fragmentation Pathways: Fragmentation is initiated by the ionization of the molecule and proceeds through the cleavage of the weakest bonds, primarily the ester linkage, to form stable cations.[4][18]

Two major fragmentation pathways are proposed:

  • Pathway A: Cleavage of the C-O ester bond to generate a stable thiophene-2-carbonyl cation.

  • Pathway B: Cleavage of the O-C(phenyl) ester bond.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

m/z Proposed Fragment Formula Notes
232[M]⁺˙ C₁₂H₈O₃S⁺˙Molecular Ion
121[M - C₅H₃O₂S]⁺C₇H₅O₂⁺Loss of the thiophene-2-carboxylate radical.
111[M - C₇H₅O₂]⁺C₅H₃OS⁺Formation of the stable thiophene-2-carbonyl cation.[4]
83[111 - CO]⁺C₄H₃S⁺Loss of carbon monoxide from the thiophene-2-carbonyl cation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides an unambiguous structural confirmation of 3-Formylphenyl thiophene-2-carboxylate. The ¹H and ¹³C NMR spectra precisely map the electronic environments of each proton and carbon atom, with characteristic downfield shifts confirming the presence of the aldehyde and ester functional groups. Mass spectrometry corroborates the molecular weight and reveals a predictable fragmentation pattern centered on the cleavage of the ester linkage, further validating the proposed structure. The protocols and analyses detailed in this note offer a robust framework for the characterization of this and structurally related compounds.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Satonaka, H., Abe, K., & Hirota, M. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of Thiophene Carboxylates – Assay Design, Hit Validation, and Artifact Mitigation

Executive Summary & Mechanistic Rationale Thiophene carboxylates represent a highly versatile and privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by a five-membered aromatic ring contai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiophene carboxylates represent a highly versatile and privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by a five-membered aromatic ring containing a sulfur atom conjugated with a carboxylate moiety, these compounds exhibit favorable pharmacokinetic properties and are frequently identified in High-Throughput Screening (HTS) campaigns. Recent literature highlights their efficacy across diverse therapeutic areas, including oncology (e.g., inducing intrinsic apoptosis in leukemia cells)[1], virology (e.g., inhibiting the SARS-CoV-2 ADP-ribosyl hydrolysing macrodomain Mac1)[2], and neurology (e.g., acting as allosteric potentiators for EP2 prostaglandin receptors)[3].

However, screening thiophene carboxylates presents a unique biophysical challenge. Due to their specific lipophilicity and planar aromatic structures, many thiophene carboxylate derivatives possess low aqueous solubility (<25 µM) and are highly prone to forming colloidal nanoparticles in standard assay buffers[3]. These aggregates nonspecifically sequester target proteins, leading to promiscuous inhibition and high false-positive rates.

As a Senior Application Scientist, I have designed this guide to provide a self-validating HTS framework. The protocols detailed herein move beyond basic screening by integrating phenotypic assays, target-based biochemical assays, and critical biophysical counter-screens to ensure that identified thiophene carboxylate hits are true monomeric binders rather than colloidal artifacts.

Experimental Workflows & Protocols

Every HTS campaign must be a self-validating system. To achieve this, our workflow employs orthogonal readouts and strict statistical quality control (Z'-factor > 0.7).

Protocol A: Phenotypic HTS via Differential Nuclear Staining (DNS)

Application: Identifying cytotoxic thiophene carboxylates (e.g., Compound F8) against cancer cell lines (e.g., CCRF-CEM acute lymphoblastic leukemia)[1][4].

  • Step 1: Cell Seeding & Compound Addition

    • Action: Seed CCRF-CEM cells at 1 × 10⁴ cells/well in 384-well clear-bottom microplates using RPMI-1640 medium. Pin-transfer thiophene carboxylate library compounds to a final concentration of 10 µM (0.1% DMSO final).

    • Causality & Rationale: A 10 µM screening concentration is optimal for phenotypic oncology screens. Higher concentrations increase the risk of compound precipitation and non-specific toxicity, while lower concentrations may miss moderate-affinity starting scaffolds.

  • Step 2: Multiplexed Dye Addition

    • Action: After 48 hours of incubation, add a dye cocktail yielding final concentrations of 10 µg/mL Hoechst 33342 and 2 µg/mL Propidium Iodide (PI). Incubate for 30 minutes at 37°C.

    • Causality & Rationale: This is a self-validating, no-wash step. Hoechst 33342 is cell-permeable and intercalates into AT-rich regions of DNA, staining all cells (blue fluorescence) to establish the total cell count. PI is cell-impermeable and only enters cells with compromised plasma membranes (red fluorescence), marking dead cells. The ratio of PI to Hoechst provides an exact cytotoxicity percentage independent of well-to-well seeding variations.

  • Step 3: High-Content Imaging & Z'-Factor Validation

    • Action: Image plates using an automated high-content imager (e.g., 10x objective, DAPI and Texas Red channels). Calculate the Z'-factor using DMSO (negative control) and 10 µM Doxorubicin (positive control).

    • Causality & Rationale: A Z'-factor ≥ 0.7 must be achieved before data is accepted. This confirms the assay's dynamic range and signal variance are sufficient to distinguish true hits from assay noise.

Protocol B: Target-Based HTS via TR-FRET

Application: Screening for viral enzyme inhibitors, such as SARS-CoV-2 Mac1 inhibitors[2].

  • Step 1: Reagent Assembly

    • Action: In a 1536-well plate, dispense 2 µL of assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% BSA) containing His-tagged Mac1 protein (10 nM) and Europium-cryptate-labeled anti-His antibody (1 nM).

    • Causality & Rationale: BSA is included to prevent non-specific binding of the highly hydrophobic thiophene carboxylates to the polystyrene microplate walls, ensuring the calculated IC50 reflects true biological affinity.

  • Step 2: Ligand Displacement

    • Action: Add 100 nL of thiophene carboxylate compounds. Add 2 µL of an XL665-conjugated ADP-ribose tracer (20 nM). Incubate for 1 hour at room temperature.

    • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence—a common issue with conjugated aromatic rings like thiophenes. The long emission half-life of Europium allows measurement after a time delay, filtering out transient background fluorescence.

Protocol C: Artifact Mitigation (Colloidal Aggregation Counter-Screen)

Application: Differentiating true monomeric target engagement from colloidal sequestration[3].

  • Step 1: Detergent Sensitivity Assay

    • Action: Re-run the dose-response curves (from Protocol B) in the presence of 0.01% (v/v) Triton X-100.

    • Causality & Rationale: Thiophene carboxylates with low aqueous solubility spontaneously form nano-colloids that sequester target proteins, causing false-positive inhibition. Non-ionic detergents like Triton X-100 disrupt these colloidal aggregates. If a compound's IC50 shifts significantly (e.g., >10-fold loss of potency) upon detergent addition, it is flagged as an artifactual aggregator.

  • Step 2: Dynamic Light Scattering (DLS)

    • Action: Dilute the hit compound to 20 µM in filtered HBSS buffer. Analyze via DLS at 25°C using a 633 nm laser.

    • Causality & Rationale: DLS directly measures the hydrodynamic radius of particles in solution. True hits will show no scattering above buffer baseline. Aggregators will exhibit distinct peaks (typically 100–500 nm in diameter), physically proving the existence of colloidal nanoparticles[3].

Quantitative Data Presentation

The following table summarizes representative HTS metrics for validated thiophene carboxylate scaffolds across different therapeutic targets, highlighting the importance of aggregation controls.

Compound Scaffold / TargetPrimary AssayZ'-FactorPotency (IC50 / CC50)DLS Aggregation StatusTriton X-100 ShiftConclusion
Thiophene F8 (Leukemia/Lymphoma)[1]DNS Phenotypic0.86CC50 = 2.89 µMNegativeN/A (Cell Assay)Validated Cytotoxic Hit
2-amide-3-methylester (SARS-CoV-2 Mac1)[2]TR-FRET0.78IC50 = 14.0 µMNegative< 2-fold shiftValidated Monomeric Hit
Thiophene-2-carboxylate (EP2 Receptor)[3]cAMP Biosensor0.72EC50 = 2.2 nMPositive (410 nm) Complete loss of activityColloidal Artifact
Ethyl 2-aminothiophene (Mtb Pks13)[5]OD Growth Readout0.81MIC = 0.23 µMNegativeNo shiftValidated Antibacterial

Mechanistic Visualizations

HTS Triage Workflow

The following diagram illustrates the self-validating logic funnel required to process thiophene carboxylate libraries, ensuring that only true monomeric binders progress to lead optimization.

Figure 1: HTS Triage Workflow for Thiophene Carboxylates.

Mechanistic Pathway: Intrinsic Apoptosis

Once a hit like Thiophene F8 is validated, mechanistic deconvolution is required. The diagram below maps the causality of F8-induced cytotoxicity via the intrinsic apoptotic pathway[1][4].

Figure 2: Thiophene F8-induced intrinsic apoptotic signaling pathway.

References

  • Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441.[Link]

  • Sowa, S. T., et al. (2023). Discovery of 2-amide-3-methylester thiophenes inhibiting SARS-CoV-2 ADP-ribosyl hydrolysing macrodomain and coronavirus replication. bioRxiv.[Link]

  • Jiang, J., et al. (2010). Neuroprotection by selective allosteric potentiators of the EP2 prostaglandin receptor. Proceedings of the National Academy of Sciences (PNAS), 107(5), 2307-2312.[Link]

Sources

Application

Application Note: Advanced In Silico Docking and Molecular Dynamics Protocols for Thiophene-2-Carboxylate Derivatives

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note Introduction & Mechanistic Rationale Thiophene-2-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Note

Introduction & Mechanistic Rationale

Thiophene-2-carboxylate derivatives have emerged as highly versatile pharmacophores in modern rational drug design. The thiophene ring frequently serves as a bioisostere for monosubstituted phenyl rings, offering improved physicochemical properties, enhanced metabolic stability, and superior binding affinities [1].

From a structural bioinformatics perspective, the unique electronic properties of these derivatives dictate their binding behavior:

  • The Thiophene Sulfur: The sulfur atom acts as a critical anchor, enhancing drug-receptor interactions by participating in supplementary hydrogen bonding and π -sulfur interactions within hydrophobic pockets [1].

  • The 2-Carboxylate Moiety: When ionized at physiological pH, the carboxylate group forms robust electrostatic interactions and salt bridges with positively charged amino acid residues (e.g., Lysine, Arginine) in the target's active site.

Recent literature highlights the efficacy of thiophene-2-carboxylates across diverse therapeutic domains, including the antagonism of the P2Y14 receptor for inflammatory bowel disease [2], the inhibition of the MurA enzyme for novel antibacterial agents [3], and targeted therapies against extensively drug-resistant Salmonella Typhi [4].

In Silico Workflow & Mechanistic Pathway

To accurately model the binding dynamics of thiophene-2-carboxylates, researchers must employ a multi-tiered computational approach. The workflow below illustrates the critical path from ligand preparation to trajectory analysis.

Workflow N1 1. Ligand Preparation (DFT Optimization & Protonation) N3 3. Molecular Docking (Grid Generation & Scoring) N1->N3 N2 2. Protein Preparation (Target Receptor/Enzyme) N2->N3 N4 4. MD Simulation (100 ns Production Run) N3->N4 N5 5. Trajectory Analysis (RMSD / RMSF / H-Bonds) N4->N5

Fig 1. Standard in silico workflow for thiophene-2-carboxylate derivatives.

The mechanistic success of these compounds relies on specific, high-affinity interactions at the target site, which directly translate to enzyme or receptor inhibition.

Mechanism Ligand Thiophene-2-carboxylate Derivative Target Target Protein (e.g., P2Y14 / MurA) Ligand->Target Binding Interaction Key Interactions (Salt Bridge, H-bond) Target->Interaction Inhibition Target Inhibition & Therapeutic Effect Interaction->Inhibition

Fig 2. Mechanistic pathway of target inhibition by thiophene-2-carboxylates.

Quantitative Interaction Profiles

The table below synthesizes the binding profiles and key interacting residues of various thiophene-2-carboxylate derivatives against established therapeutic targets.

Derivative ClassTarget Receptor / EnzymePDB ID / ModelPrimary ApplicationKey Interacting Residues
4-Amide-thiophene-2-carboxylates P2Y14 ReceptorHomology / Cryo-EMAnti-inflammatoryLYS-772.60, LYS-2777.35 [2]
2-Ethylhexyl thiophene-2-carboxylates S. Typhi Target5ZTJAntibacterialActive site basic residues [4]
Thiophene-2-carboxylate modified Acertannin MurA Enzyme (E. coli)MurAAntibacterialUDP-GlcNAc binding pocket[3]
Benzo[b]thiophene-2-carboxylates HBV TargetsN/AAntiviral (Hepatitis B)N/A (Nanomolar inhibition) [5]

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that computational protocols must be self-validating . A docking score alone is a hypothesis; Molecular Dynamics (MD) is the proof. The following protocol integrates causality and validation into every step.

Phase 1: Ligand Preparation (Critical Causality Step)

Classical force fields frequently misrepresent the polarizability of the thiophene sulfur, and docking algorithms can misinterpret the ionization state of the carboxylate group.

  • Structure Generation: Sketch the thiophene-2-carboxylate derivatives and convert them to a 3D format (e.g., SDF or MOL2).

  • Protonation State Assignment: Utilize tools like Epik (Schrödinger) or OpenBabel to generate the deprotonated carboxylate state (-COO⁻) at a physiological pH of 7.4 ± 0.2.

    • Causality Check: Failing to deprotonate the carboxylate will completely abolish the critical salt-bridge interactions with target basic residues, leading to false-negative docking results.

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP functional with the 6-311++G(d,p) basis set) to optimize the geometry and calculate accurate electrostatic potential (ESP) charges [4].

Phase 2: Protein Preparation
  • Structure Retrieval & Cleanup: Download the target protein (e.g., PDB ID: 5ZTJ for S. Typhi studies [4]) from the Protein Data Bank. Remove co-crystallized water molecules beyond 3 Å of the active site.

  • Protonation & Minimization: Add missing hydrogen atoms, assign bond orders, and optimize the hydrogen bond network at pH 7.4.

  • Grid Generation: Define the receptor grid box. For membrane-bound targets like the P2Y14 GPCR, ensure the transmembrane helices are correctly oriented along the z-axis [2].

Phase 3: Molecular Docking Execution
  • Docking Algorithm: Employ a robust docking engine (e.g., AutoDock Vina, Glide).

  • Pose Selection & Visual Inspection: Do not rely solely on the top thermodynamic docking score. Visually inspect the top 5 poses.

    • Validation: Confirm that the carboxylate group forms the expected hydrogen bond network (e.g., with LYS-772 and LYS-2777 in the P2Y14 receptor) [2]. Poses lacking this interaction should be discarded regardless of their score.

Phase 4: Molecular Dynamics (MD) Validation (The Self-Validating Loop)

Docking provides a static snapshot; MD evaluates kinetic stability.

  • System Setup: Solvate the docked complex in a TIP3P water box.

    • Causality Check for GPCRs: If docking against a membrane protein (like P2Y14), you must embed the complex in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer [2]. Simulating a GPCR in pure water will cause rapid structural degradation of the transmembrane helices.

  • Equilibration: Neutralize the system with 0.15 M NaCl. Perform a 5-step minimization, gradually releasing restraints on the protein backbone.

  • Production Run: Execute a 100 ns MD simulation.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand.

    • Self-Validation: If the ligand RMSD exceeds 2.5 Å and fails to plateau during the 100 ns run, the initial docking pose is deemed unstable. The protocol mandates returning to Phase 1 to re-evaluate ligand partial charges or Phase 2 to adjust the docking grid.

References

  • Source: National Institutes of Health (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Unlocking antibacterial potential: thiophene-2 carbaldehyde modification of acertannin from african leaves as mura enzyme inhibitors Source: Jurnal Universitas Pahlawan Tuanku Tambusai URL
  • Source: National Institutes of Health (PMC)
  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Formylphenyl thiophene-2-carboxylate

Welcome to the technical support center for the purification of 3-Formylphenyl thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Formylphenyl thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this molecule. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: Common Impurities and Their Origins

The purification of 3-Formylphenyl thiophene-2-carboxylate is often complicated by impurities stemming from its synthesis, which typically involves an esterification reaction between thiophene-2-carbonyl chloride and 3-hydroxybenzaldehyde .

Likely Contaminants:

  • Unreacted Starting Materials: 3-hydroxybenzaldehyde and thiophene-2-carboxylic acid (from the hydrolysis of the acid chloride).

  • Coupling Reagents/Base: Pyridine or triethylamine, and their corresponding hydrochloride salts.

  • Side-Reaction Products: Small amounts of self-condensation or oxidation products of the aldehyde.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

The presence of a polar aldehyde and a moderately polar ester functionality on the same molecule requires a carefully optimized purification strategy to effectively separate it from these structurally similar impurities.

Purification Strategy Decision Workflow

The choice of purification technique is dictated by the scale of your synthesis and the nature of the impurities. This workflow provides a logical decision path for selecting the most appropriate method.

Purification_Workflow Purification Decision Workflow for 3-Formylphenyl thiophene-2-carboxylate cluster_start Crude Product Analysis cluster_outcome Purity Assessment & Final Product Start Crude 3-Formylphenyl thiophene-2-carboxylate TLC Analyze by TLC Start->TLC Column Column Chromatography TLC->Column Multiple spots or streaking observed Recrystallize Recrystallization TLC->Recrystallize One major spot with minor, well-separated impurities CheckPurity Assess Purity (TLC, NMR, HPLC) Column->CheckPurity Recrystallize->CheckPurity CheckPurity->Column Purity <95% PureProduct Pure Product CheckPurity->PureProduct Purity >95%

Caption: A decision tree to guide the selection of the primary purification method based on initial TLC analysis of the crude product.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem/Observation Potential Cause Recommended Solution & Explanation
Product streaks on the TLC plate. The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.Add 0.5-1% triethylamine or acetic acid to your eluent to neutralize the silica surface and improve spot shape.[1] If streaking persists, you may be overloading the TLC plate; try spotting a more dilute solution.
Poor separation between the product and an impurity in column chromatography. The chosen eluent system lacks sufficient selectivity.A shallow gradient elution is often more effective than an isocratic (constant solvent ratio) one for separating compounds with similar polarities.[1] Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
The product appears to decompose on the silica gel column. The aldehyde functionality can be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1]
The compound "oils out" during recrystallization instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution above its melting point.Re-heat the solution and add a small amount of the "good" solvent to reduce the saturation level. Allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.
Low recovery after recrystallization. Too much solvent was used, or the product has significant solubility even in the cold solvent.Use the absolute minimum amount of hot solvent required to dissolve the crude product. After crystallization, wash the collected crystals with a minimal volume of ice-cold solvent to minimize loss.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is the most versatile method for purifying this compound, especially when dealing with multiple impurities of varying polarities.[1]

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.[2]

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).[3][4]

  • Recommended Starting Eluent Systems:

    • Hexane:Ethyl Acetate (9:1) - For less polar impurities.

    • Hexane:Ethyl Acetate (4:1) - A good starting point for the product.[5]

    • Hexane:Ethyl Acetate (7:3) - For more polar impurities.

Step 2: Column Preparation (Wet Packing Method)

  • Select Column Size: For every 1 gram of crude material, use approximately 50-100 grams of silica gel.[1]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) until a uniform slurry is formed.

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Equilibrate: Once packed, run 2-3 column volumes of the initial eluent through the silica gel to ensure it is fully equilibrated.

Step 3: Sample Loading

  • Dissolve the Crude Product: Dissolve your crude 3-Formylphenyl thiophene-2-carboxylate in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (2-3 times the weight of your crude product). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Apply to Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). A shallow gradient is key to good separation.[1]

  • Monitor Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure material if the crude product is already relatively clean.[5][6] The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[2][5]

Step 1: Solvent Selection

The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system.

Step 2: The Recrystallization Process

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment

After purification, it is critical to assess the purity of the final product.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample should yield a single, sharp peak. Stability issues with silica-based columns can arise depending on the mobile phase pH.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

References

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • SOP: CRYSTALLIZATION. (n.d.). National Institute of Technology, Tiruchirappalli.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). BenchChem.
  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem.
  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. (n.d.). BenchChem.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016, January 20). Journal of the American Chemical Society.
  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
  • Recrystallisation. (n.d.). University of Calgary, Department of Chemistry.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). PeerJ.
  • Direct Arylation of Thiophenes in Continuous Flow. (2023). ChemistrySelect.
  • Kirkland, J. J., Henderson, J. W., DeStefano, J. J., van Straten, M. A., & Claessens, H. A. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
  • Nawrocki, J., Dunlap, C., McCormick, A., & Carr, P. W. (2004). Part II. Chromatography using ultra-stable metal oxide-based stationary phases for HPLC.
  • Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography. (n.d.). PMC.

Sources

Optimization

Technical Support Center: Troubleshooting the Fiesselmann Thiophene Synthesis

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and drug development professionals experiencing low yields or complex impurity profiles during the Fiesselmann thiophene synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and drug development professionals experiencing low yields or complex impurity profiles during the Fiesselmann thiophene synthesis.

The Fiesselmann synthesis is a highly regioselective, base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters (or related electrophiles) to produce 3-hydroxythiophene-2-carboxylic acid esters[1]. Because this reaction directly installs a hydroxyl group at the β-position (C-3), it is a critical ring-forming strategy for synthesizing β-substituted thiophenes used in organic electronics and pharmaceuticals[2]. However, the multi-step mechanistic pathway—involving thiolate generation, Michael addition, Dieckmann condensation, and tautomerization—presents several failure points if conditions are not strictly controlled[1].

Part 1: Diagnostic Flowchart & Mechanistic Failure Points

To troubleshoot your yield, you must first identify where the catalytic cycle is breaking down. The diagram below maps the desired mechanistic pathway against the most common side reactions.

Fiesselmann_Troubleshooting SM Thioglycolate Ester + α,β-Acetylenic Ester Thiolate Thiolate Anion SM->Thiolate Base (e.g., NaOEt) Fail_Ox Disulfide Byproduct (Loss of Starting Material) SM->Fail_Ox O2 Exposure Fail_Hyd Carboxylic Acid (Saponification) SM->Fail_Hyd H2O / Strong Hydroxide Michael Michael Adduct (Thioacetal Intermediate) Thiolate->Michael Alkyne Addition (0-5 °C) Dieckmann Dieckmann Cyclization (β-Keto Ester) Michael->Dieckmann Base, RT Fail_Poly Alkyne Polymerization (Tarry Residue) Michael->Fail_Poly Poor Temp Control (>10 °C during addition) Product 3-Hydroxythiophene-2-carboxylate (Target Product) Dieckmann->Product Tautomerization (Aromatic Stabilization)

Figure 1: Mechanistic pathway of the Fiesselmann synthesis highlighting critical failure points.

Part 2: Quantitative Optimization Matrix

A successful Fiesselmann synthesis requires balancing the kinetics of the exothermic Michael addition with the thermodynamics of the Dieckmann cyclization[1]. Deviating from optimal parameters leads to specific, quantifiable drops in yield.

ParameterSuboptimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Base Stoichiometry 0.1 – 0.5 eq (Catalytic)1.1 – 1.5 eq (Stoichiometric)< 40% vs. > 85%The final 3-hydroxythiophene product is highly acidic and quenches the base. Stoichiometric base is required to drive the equilibrium forward.
Addition Temperature 20 – 25 °C (Room Temp)0 – 5 °C< 50% (Tarry) vs. > 80%The initial Michael addition is highly exothermic. Adding the alkyne at room temperature causes localized heating and alkyne polymerization.
Solvent Water Content > 1000 ppm H₂O< 50 ppm H₂O (Anhydrous)< 30% vs. > 85%Trace water reacts with the alkoxide to generate hydroxide ions, which competitively saponify the ester starting materials, preventing cyclization.
Atmosphere Ambient AirArgon / Nitrogen< 60% vs. > 85%Thioglycolates are highly susceptible to oxidative dimerization into unreactive disulfides in the presence of atmospheric oxygen.
Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, we recommend the following Standard Operating Procedure (SOP) for the classical Fiesselmann synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate . This protocol includes built-in validation checkpoints so you can verify the reaction's integrity in real-time.

Reagents Required:

  • Ethyl thioglycolate (1.0 eq, distilled prior to use)

  • Ethyl phenylpropiolate (1.05 eq)

  • Sodium metal (1.2 eq)

  • Anhydrous, degassed Ethanol (0.5 M relative to thioglycolate)

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried, argon-purged Schlenk flask, slowly add sodium metal to the anhydrous ethanol at room temperature.

    • Causality: Generating fresh NaOEt ensures zero hydroxide contamination, preventing ester saponification.

    • Validation Checkpoint 1: The evolution of H₂ gas will eventually cease, yielding a completely clear, colorless solution. Any cloudiness indicates moisture contamination (NaOH precipitation).

  • Thiolate Formation: Cool the alkoxide solution to 0–5 °C using an ice-water bath. Add ethyl thioglycolate dropwise over 10 minutes. Stir for an additional 15 minutes.

    • Causality: Quantitative deprotonation forms the highly nucleophilic thiolate anion required for the subsequent conjugate addition[1].

  • Michael Addition: Maintain the reaction strictly at 0–5 °C. Add the ethyl phenylpropiolate dropwise via a syringe pump over 30 minutes.

    • Causality: The slow addition controls the exothermic conjugate addition, preventing the alkyne from polymerizing.

    • Validation Checkpoint 2: The reaction mixture should transition to a pale yellow. If the solution turns dark brown or opaque black, the temperature has spiked, and polymerization has occurred.

  • Dieckmann Cyclization & Tautomerization: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 12 hours.

    • Causality: The intramolecular Dieckmann condensation is kinetically slower than the Michael addition. Extended time at room temperature allows the cyclization to complete, driven thermodynamically by the aromatization of the thiophene ring[3].

  • Quenching and Isolation: Pour the mixture into ice-cold 1M HCl to protonate the enolate. Extract with ethyl acetate (3x).

    • Validation Checkpoint 3: Analyze the organic layer via TLC (Hexanes:EtOAc 8:2). You should observe the complete disappearance of the alkyne (UV active) and the appearance of a new, highly fluorescent spot under 254 nm UV light (the thiophene core).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: My GC-MS shows a mixture of methyl and ethyl esters in the final product. What happened? A: This is a classic transesterification issue. If you use methyl thioglycolate with sodium ethoxide (NaOEt) in ethanol, the ethoxide anion will attack the methyl ester carbonyl, creating a statistical mixture of esters. Solution: Always match your alkoxide base to your ester alkyl group (e.g., NaOMe in MeOH for methyl esters), or use a non-nucleophilic base.

Q: Can I use Potassium tert-butoxide (KOtBu) in THF instead of NaOEt in Ethanol? A: Yes. Modern modifications of the Fiesselmann synthesis frequently employ KOtBu in THF. This is highly recommended for sterically hindered substrates or when synthesizing complex aryl-substituted thieno[3,2-b]thiophene derivatives[4]. KOtBu is sufficiently basic to drive the Dieckmann cyclization but bulky enough to prevent unwanted transesterification.

Q: Why is my yield capped at ~40-50% despite complete consumption of the starting materials? A: You likely used a catalytic amount of base (e.g., 0.2 equivalents). The final 3-hydroxythiophene product is highly acidic due to aromatic stabilization[1]. As soon as the product forms, it deprotonates the base in the reaction mixture. You must use at least 1.1 to 1.5 equivalents of base to ensure the reaction is driven to completion.

Q: I am seeing a large mass peak corresponding to [M-34] or a disulfide dimer. How do I fix this? A: Thioglycolates are prone to oxidative dimerization into disulfides when exposed to oxygen. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon for 30 minutes) and maintain a strict inert atmosphere throughout the reaction.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Thiophene Derivatives During Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organic synthesis and drug development: the purification of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organic synthesis and drug development: the purification of highly sensitive, electron-rich heteroaromatics.

Thiophene derivatives are fundamental building blocks in pharmaceuticals and materials science. However, their electron-rich nature makes the α- and β-positions highly susceptible to electrophilic attack. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic (pH ~4.5–5.5). When electron-rich thiophenes interact with these acidic sites, they frequently undergo protonation, leading to acid-catalyzed polymerization, ring-opening, or oxidation. This guide provides the mechanistic troubleshooting and self-validating protocols required to isolate your target compounds with high purity and structural integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my thiophene derivative turn black or leave a dark streak down the silica gel column? A1: This is the visual hallmark of acid-catalyzed polymerization or decomposition. The sulfur atom in the thiophene ring donates electron density, making the ring nucleophilic. The acidic silanol groups on standard silica gel act as proton donors, initiating an electrophilic attack on the thiophene ring. This leads to the formation of reactive carbocation intermediates that rapidly polymerize or oxidize, resulting in the dark, insoluble streaks you observe.

Q2: How can I passivate the silica gel to prevent this acid-catalyzed degradation? A2: The most effective and standard method is to neutralize the acidic silanol sites by treating the silica gel with a volatile amine base, typically triethylamine (TEA). By adding 1–2% TEA to your eluent, the basic amine preferentially binds to the acidic silanol protons, creating a deactivated, neutral stationary phase[1]. This prevents the thiophene from interacting with the destructive acidic sites.

Q3: I deactivated my silica with TEA, but my highly substituted thiophene still degrades. What are the alternatives? A3: If your compound is exceptionally acid-sensitive, TEA-passivated silica may still not be gentle enough. In these cases, you must switch your stationary phase entirely. Neutral or basic alumina (Al₂O₃) lacks the acidic protons characteristic of silica and is the preferred alternative for highly delicate thiophenes[2]. Alternatively, you can bypass chromatography altogether by optimizing your workup for trituration or recrystallization.

Q4: Does the method of loading the sample onto the column affect degradation? A4: Absolutely. Dry-loading is a common technique, but dry-loading an acid-sensitive thiophene onto silica gel concentrates the compound on a highly acidic surface, accelerating degradation before elution even begins. To prevent this, use Celite (diatomaceous earth) for dry-loading. Celite provides a non-acidic, inert surface area that safely disperses the compound without triggering decomposition[3].

Q5: Are there environmental factors I should control during the purification of thiophenes? A5: Yes. Many thiophene derivatives, particularly halogenated or highly conjugated species, are photo-sensitive and prone to aerobic oxidation. It is highly recommended to wrap your column in aluminum foil to exclude light and to run the column under positive pressure using an inert gas (argon or nitrogen) rather than compressed air. Post-purification, the product should be stored in a dark, inert atmosphere at 2–8°C[4].

Part 2: Data Presentation & Stationary Phase Selection

To ensure a self-validating experimental design, you must select the correct stationary phase based on the specific electronic properties of your thiophene derivative.

Stationary PhaseSurface pHBest Suited ForRisk of Thiophene Degradation
Standard Silica Gel (SiO₂) 4.5 – 5.5Electron-deficient thiophenes (e.g., nitro- or cyano-thiophenes).High (Polymerization/Streaking)
TEA-Deactivated Silica ~7.5 – 8.0Moderately electron-rich thiophenes (alkyl-thiophenes).Low (Requires proper equilibration)
Neutral Alumina (Al₂O₃) 6.5 – 7.5Highly acid-sensitive or halogenated thiophenes.Very Low
Basic Alumina (Al₂O₃) 9.0 – 10.0Thiophenes containing basic functional groups (amines).Very Low (May degrade base-sensitive groups)

Part 3: Decision Matrix Visualization

Below is the logical workflow for determining the optimal purification strategy for a newly synthesized thiophene derivative.

ThiophenePurification Start Crude Thiophene Mixture AcidCheck Is the compound acid-sensitive? Start->AcidCheck Standard Standard Silica Gel Chromatography AcidCheck->Standard  No Sensitivity Degree of Sensitivity? AcidCheck->Sensitivity  Yes Pure Pure Thiophene Derivative Standard->Pure TEASilica TEA-Deactivated Silica Gel (1-5%) Sensitivity->TEASilica  Moderate Alumina Neutral/Basic Alumina or Trituration Sensitivity->Alumina  High / Unstable TEASilica->Pure Alumina->Pure

Decision matrix for selecting the optimal purification workflow for thiophene derivatives.

Part 4: Experimental Protocols

Protocol A: Preparation and Execution of a TEA-Deactivated Silica Gel Column

This protocol ensures complete passivation of silanol groups prior to the introduction of the sensitive thiophene.

Step 1: Solvent Preparation Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA) to the total solvent volume[1]. Mix thoroughly. Note: Ensure your target compound is stable to mild bases before proceeding.

Step 2: Slurry Packing (Pre-Neutralization) In an Erlenmeyer flask, create a slurry of silica gel using the TEA-spiked solvent. Stir gently to allow the TEA to interact with the silica surface. You will notice the slurry may become slightly warm; this is the exothermic acid-base neutralization of the silanol groups. Pour the slurry into the column and pack it using positive inert gas pressure.

Step 3: Column Equilibration Flush the packed column with at least 2 to 3 column volumes of the TEA-spiked solvent. This ensures that no active acidic sites remain. Self-Validation Check: Collect a few drops of the eluent from the stopcock and test with pH paper; it should read slightly basic (pH ~8).

Step 4: Loading and Elution Load your compound using a minimal amount of the TEA-spiked solvent. Elute the column rapidly using positive pressure (flash chromatography) to minimize the residence time of the thiophene on the stationary phase[1].

Step 5: Post-Purification Removal of TEA TEA will co-elute with your fractions. After pooling the desired fractions and removing the primary solvent via rotary evaporation, remove residual TEA by placing the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours, or by co-evaporating with toluene.

Protocol B: Non-Acidic Dry Loading using Celite

If your compound is insoluble in the starting eluent and requires dry-loading, use this protocol to avoid silica-induced degradation[3].

Step 1: Dissolution Dissolve the crude thiophene mixture in a highly volatile, non-polar solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask.

Step 2: Adsorption Add dry Celite (diatomaceous earth) to the flask. The recommended ratio is 1:2 to 1:4 (crude mass : Celite mass). Swirl to ensure the compound is evenly distributed.

Step 3: Solvent Evaporation Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure until a free-flowing, dry powder is obtained. Do not overheat the water bath (keep < 30°C for sensitive thiophenes).

Step 4: Application Carefully pour the dry Celite-adsorbed compound directly onto the flat surface of your pre-packed, pre-equilibrated column. Top with a thin protective layer of clean sand (approx. 1 cm) to prevent disturbing the bed during solvent addition. Proceed with elution.

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Substituted Thiophenes

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who struggle with the functionalization of the thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who struggle with the functionalization of the thiophene core. Thiophenes are highly electron-rich heterocycles; while this makes them highly reactive, it also makes them notoriously difficult to control. Poor regioselectivity, unwanted oligomerization, and inseparable isomer mixtures are common roadblocks.

This guide provides diagnostic troubleshooting, causality-driven explanations, and self-validating experimental protocols to ensure absolute regiocontrol in your thiophene syntheses.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I getting an inseparable mixture of regioisomers during the bromination of 3-alkylthiophenes?

The Causality: Direct electrophilic aromatic substitution (SEAr) using N-Bromosuccinimide (NBS) or Br2 relies on the inherent electronic properties of the ring. In a 3-alkylthiophene, the electron-donating alkyl group activates both the C-2 (ortho-like) and C-5 (para-like) positions. While C-2 is electronically favored, steric hindrance from the bulky alkyl group often drives the electrophilic attack toward the less hindered C-5 position. This thermodynamic competition results in an inseparable mixture of 2-bromo and 5-bromo isomers [3].

The Solution: Shift your strategy from thermodynamic electrophilic control to kinetic metalation control . By treating the 3-alkylthiophene with n-Butyllithium (n-BuLi) at -78 °C, you exploit the higher kinetic acidity of the C-2 proton. This forms a regiopure 2-lithio intermediate that can be subsequently trapped with a brominating agent, yielding >99% regiomeric purity [3].

Q2: How can I avoid pre-functionalization when synthesizing diaryl-substituted thiophenes?

The Causality: Traditional Suzuki-Miyaura cross-coupling requires pre-halogenated thiophenes, which are often unstable and require harsh, low-atom-economy synthesis steps. Direct C-H arylation using aryl boronic acids is the modern alternative, but standard Palladium catalysts often fail because highly reactive, electron-rich thiophenes rapidly oligomerize or polymerize in their presence [2].

The Solution: Utilize a Palladium(II) SeNSe pincer complex . The unique steric bulk and strong σ-donating properties of the selenium-based pincer ligand stabilize the active Pd center, entirely suppressing the oligomerization pathway. This catalyst selectively directs C-H activation to the C-4 position at room temperature under aerobic conditions, allowing direct coupling with aryl boronic acids [2].

Q3: What is the most atom-economical way to build a heavily substituted thiophene ring from scratch?

The Causality: Sequential functionalization of a pre-formed thiophene ring eventually fails due to directing-group conflicts and extreme steric crowding. The Solution: Construct the ring de novo. The heterocyclization of functionalized S-containing alkynes is a highly atom-economical approach. By using metal-catalyzed or base-promoted cyclization of acyclic precursors, you dictate the substitution pattern before the ring even forms, bypassing SEAr regioselectivity rules entirely [1].

Part 2: Mechanistic Visualizations

BrominationPathway Start 3-Alkylthiophene Path1 Direct NBS Bromination (Non-polar solvent) Start->Path1 Electrophilic Substitution Path2 1. n-BuLi, -78°C (Kinetic Control) Start->Path2 Directed Metalation Mix Mixture of 2-Bromo & 5-Bromo isomers (Steric vs Electronic) Path1->Mix Lithium 2-Lithio-3-alkylthiophene (Regiopure Intermediate) Path2->Lithium Bromine 2. Br2 or CBr4 Lithium->Bromine Product 2-Bromo-3-alkylthiophene (>90% Yield, Regiopure) Bromine->Product

Caption: Mechanistic divergence in 3-alkylthiophene bromination highlighting lithiation control.

CatalyticCycle Pd_cat Pd(II) SeNSe Pincer Complex (Active Catalyst) Step1 C-H Activation (Regioselective at C-4) Pd_cat->Step1 Thiophene Int1 Thienyl-Pd(II) Intermediate Step1->Int1 Step2 Transmetalation (with Aryl Boronic Acid) Int1->Step2 Ar-B(OH)2 Int2 Diaryl-Pd(II) Intermediate Step2->Int2 Step3 Reductive Elimination Int2->Step3 Step3->Pd_cat Catalyst Regeneration Product C-4 Arylated Thiophene Step3->Product Product Release

Caption: Catalytic cycle for regioselective C-4 arylation of thiophenes using a Pd(II) SeNSe pincer complex.

Part 3: Quantitative Data Summaries

Table 1: Quantitative Comparison of Bromination Strategies for 3-Alkylthiophenes

ParameterDirect NBS BrominationLithiation-Directed Bromination
Regioselectivity Poor (Mixture of C-2 and C-5)Excellent (>99% C-2)
Typical Yield 40-60% (Isomer dependent)>90%
Reaction Temperature Ambient-78 °C
Primary Control Mechanism Steric vs. Electronic (Thermodynamic)Kinetic Acidity

Table 2: Comparative Metrics for Thiophene Arylation

ParameterTraditional Suzuki-MiyauraDirect C-H Arylation (Pd SeNSe)
Substrate Requirement Pre-halogenated thiopheneUnfunctionalized thiophene
Atom Economy Low (Halogen waste)High (Water byproduct)
Reaction Temperature 80-120 °CRoom Temperature
Oligomerization Risk HighNegligible

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C-2 Bromination via Directed Lithiation

This protocol utilizes kinetic control to bypass steric hindrance, ensuring absolute regioselectivity at the C-2 position.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 3-alkylthiophene (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot and quench it with D2O. Analyze the crude mixture via 1H-NMR. You must observe >95% deuterium incorporation exclusively at the C-2 position (disappearance of the C-2 proton singlet). If metalation is incomplete, verify the titer of your n-BuLi.

  • Bromination: Dissolve Carbon Tetrabromide (CBr4) or neat Br2 (1.1 equiv) in anhydrous THF and add dropwise to the lithiated mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous Na2S2O3 to neutralize residual bromine.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Room-Temperature Regioselective C-4 Arylation

This protocol leverages a specialized Pd(II) SeNSe pincer complex to achieve direct C-H functionalization without pre-halogenation.

  • Catalyst & Substrate Loading: In a reaction vial equipped with a magnetic stir bar, add the Pd(II) SeNSe pincer complex (5 mol%), the substituted thiophene (1.0 equiv), and the aryl boronic acid (1.5 equiv).

  • Solvent & Base Addition: Add a solvent mixture of MeOH/H2O (9:1 v/v) to achieve a 0.1 M concentration, followed by K2CO3 (2.0 equiv) as the base.

  • Aerobic Reaction: Seal the vial loosely to maintain aerobic conditions (O2 acts as the terminal oxidant for the catalytic cycle). Stir vigorously at room temperature (25 °C) for 12–24 hours.

    • Self-Validation Checkpoint: At the 12-hour mark, analyze a 50 µL aliquot via GC-MS. The absence of homocoupled biaryl byproducts confirms the chemoselectivity of the SeNSe catalyst. If unreacted thiophene remains but boronic acid is depleted, add an additional 0.5 equiv of aryl boronic acid.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the C-4 arylated thiophene via silica gel chromatography using a hexane/EtOAc gradient.

References

  • Source: nih.
  • Palladium(II)
  • Source: smolecule.
Troubleshooting

Side reaction products in 3-Formylphenyl thiophene-2-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of 3-Formylphenyl thiophene-2-carboxylate . As drug development professionals and synthetic chemists, you know that esterifying phenolic aldehydes with highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Formylphenyl thiophene-2-carboxylate .

As drug development professionals and synthetic chemists, you know that esterifying phenolic aldehydes with highly reactive heteroaryl acyl chlorides presents unique chemoselectivity challenges. The dual reactivity of 3-hydroxybenzaldehyde—acting as both a nucleophilic phenol and an electrophilic, non-enolizable aldehyde—makes it highly susceptible to degradation if reaction conditions are not strictly controlled.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate side reactions and maximize your isolated yields.

Reaction Workflow & Side Reaction Pathways

G Reactants Reactants 3-Hydroxybenzaldehyde + Thiophene-2-carbonyl chloride Conditions Reaction Conditions Base + Solvent Reactants->Conditions Mixing at 0°C Target Target Product 3-Formylphenyl thiophene-2-carboxylate Conditions->Target Anhydrous, Mild Base (TEA) Hydrolysis Side Product 1 Thiophene-2-carboxylic acid (Hydrolysis) Conditions->Hydrolysis Trace Water / Moisture Cannizzaro Side Product 2 3-Hydroxymethylphenol + 3-Hydroxybenzoic acid Conditions->Cannizzaro Strong Aqueous Base (NaOH)

Reaction pathways and side reactions in 3-formylphenyl thiophene-2-carboxylate synthesis.

Troubleshooting Guide & FAQs

Q: Why am I recovering significant amounts of thiophene-2-carboxylic acid instead of my target ester? A: This is the direct result of acyl chloride hydrolysis. Thiophene-2-carbonyl chloride is highly electrophilic and will preferentially react with water over the phenolic hydroxyl group if moisture is present in your solvent or base ()[1]. Actionable Fix: Switch from an aqueous NaOH biphasic system to an anhydrous system using Triethylamine (TEA) in anhydrous Dichloromethane (DCM). Validate solvent dryness using Karl Fischer titration prior to the reaction.

Q: My product mixture shows the disappearance of the aldehyde proton (~9.9 ppm) in the ¹H NMR, but I don't have the desired ester. What side reaction occurred? A: You are likely observing the Cannizzaro reaction. Because 3-hydroxybenzaldehyde lacks alpha-hydrogens, exposure to strong bases induces a base-catalyzed disproportionation reaction ()[2]. Two molecules of the aldehyde react: one is reduced to 3-hydroxymethylphenol, and the other is oxidized to 3-hydroxybenzoic acid. Actionable Fix: Avoid strong aqueous bases. If a biphasic Schotten-Baumann reaction is mandatory for your scale-up, use a weaker base like saturated aqueous NaHCO₃ and maintain the temperature strictly below 5 °C to kinetically suppress the Cannizzaro pathway ()[3].

Q: I am observing a high molecular weight impurity in my LC-MS. Could this be related to the aldehyde group? A: Yes. In the presence of alkoxides or under prolonged basic conditions, 3-hydroxybenzaldehyde can undergo a Tishchenko reaction—a base-induced dimerization where two aldehyde molecules form a dimeric ester. To prevent this, strictly control the stoichiometry of your base (do not exceed 1.5 eq) and avoid elevated temperatures during the acylation phase.

Q: How do I efficiently separate unreacted 3-hydroxybenzaldehyde from the target 3-formylphenyl thiophene-2-carboxylate during workup? A: Exploit the pKa of the unreacted phenol. 3-Hydroxybenzaldehyde has a pKa of approximately 9.0. During the workup, wash the organic layer with a cold, dilute aqueous solution of NaOH (0.1 M). The unreacted starting material will be deprotonated and partition into the aqueous layer, while your target ester (which lacks the acidic phenolic proton) will remain in the organic phase.

Quantitative Data: Side Product Analysis

Summarized below are the primary side products, their thermodynamic causes, and the analytical markers required to identify them in your crude mixtures.

Side Product / ImpurityCausality (Reaction Condition)Yield ImpactpKaAnalytical Marker (¹H NMR / IR)
Thiophene-2-carboxylic acid Moisture > 100 ppm; Hydrolysis-15% to -40%~3.5Broad IR OH stretch (2500-3000 cm⁻¹); NMR ~13.0 ppm
3-Hydroxymethylphenol Strong base (pH > 12); Cannizzaro-10% to -30%~9.5Loss of ~9.9 ppm CHO peak; New CH₂ peak ~4.6 ppm
3-Hydroxybenzoic acid Strong base (pH > 12); Cannizzaro-10% to -30%~4.0Loss of ~9.9 ppm CHO peak; Extracted in basic wash
Dimeric Ester (Tishchenko) High temp (> 25 °C); Base excess-5% to -15%N/AHigh MW in MS; Complex multiplet in NMR

Self-Validating Protocol: Anhydrous Base-Mediated Esterification

To circumvent the side reactions inherent to aqueous Schotten-Baumann conditions, utilize this anhydrous protocol. A self-validating protocol incorporates built-in quality control checks at each step, ensuring that the researcher can verify success before proceeding.

Step 1: System Preparation & Moisture Validation

  • Procedure: Flame-dry a 250 mL round-bottom flask under inert gas (N₂ or Ar). Add 1.0 eq of 3-hydroxybenzaldehyde and dissolve in anhydrous DCM to achieve a 0.2 M concentration.

  • Causality: Water outcompetes the phenol for the highly electrophilic thiophene-2-carbonyl chloride, leading to immediate hydrolysis.

  • Validation Check: Withdraw a 1 mL aliquot of the solvent mixture and perform a Karl Fischer titration. Proceed ONLY if H₂O < 50 ppm.

Step 2: Base Addition & Thermal Control

  • Procedure: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C using an ice-water bath.

  • Causality: TEA acts as the primary acid scavenger for the HCl byproduct. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Cooling suppresses the base-catalyzed Cannizzaro disproportionation of the formyl group.

  • Validation Check: Insert an internal thermocouple. Do not proceed until internal T ≤ 2 °C.

Step 3: Acyl Chloride Addition & Kinetic Monitoring

  • Procedure: Dissolve 1.1 eq of thiophene-2-carbonyl chloride in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Causality: Dropwise addition prevents localized heating (exotherms) and maintains a low steady-state concentration of the electrophile, preventing di-acylation or polymerization.

  • Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active spot for 3-hydroxybenzaldehyde (Rf ~0.3) disappears and the product spot (Rf ~0.6) dominates.

Step 4: Selective Quench and Workup

  • Procedure: Quench the reaction by adding saturated aqueous NH₄Cl. Separate the phases. Wash the organic layer with 0.1 M cold NaOH, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: NH₄Cl neutralizes excess TEA without causing ester hydrolysis. The 0.1 M NaOH wash selectively deprotonates any unreacted 3-hydroxybenzaldehyde, moving it to the aqueous phase while leaving the target ester intact.

  • Validation Check: Acidify the discarded NaOH wash layer to pH 2 using HCl. If a white precipitate forms, it confirms the successful extraction and removal of unreacted starting material or hydrolyzed thiophene-2-carboxylic acid.

References

  • Title: Schotten–Baumann reaction | Source: Grokipedia | URL: [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Liquid Thiophene Purification

Welcome to the Technical Support Center for Thiophene Purification. Liquid thiophene and its derivatives are critical building blocks in pharmaceuticals, agrochemicals, and conductive polymers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Purification. Liquid thiophene and its derivatives are critical building blocks in pharmaceuticals, agrochemicals, and conductive polymers. However, isolating thiophene from crude aromatic mixtures or purifying synthesized liquid thiophene derivatives presents significant thermodynamic and chemical challenges.

As an application scientist, I have designed this guide to provide causal explanations, self-validating protocols, and troubleshooting steps to help researchers and process chemists overcome these bottlenecks.

Section 1: Thermodynamic Limitations in Distillation

Q: Why does standard fractional distillation fail to separate thiophene from benzene effectively? A: The fundamental challenge lies in their nearly identical physical properties. Thiophene boils at 84.0°C, while benzene boils at 80.1°C. Furthermore, they exhibit non-ideal thermodynamic behavior, often forming mixtures that limit their relative volatility (α) to approximately 1.13[1]. Standard fractional distillation requires an impractically high number of theoretical plates and massive reflux ratios to achieve even moderate purity, making it highly energy-intensive and economically unviable.

Q: How can we overcome this azeotropic limitation during scale-up? A: The most robust solution is Extractive Distillation (ED) using an entrainer. Adding a highly polar solvent like Dimethylformamide (DMF) alters the activity coefficients of the mixture. Because DMF interacts more strongly with thiophene than with benzene, it increases the relative volatility of the benzene-thiophene pair from 1.13 to between 1.8 and 2.18[1].

G A Crude Benzene/Thiophene Mixture C Extractive Distillation Column (Increase Relative Volatility) A->C B Add Entrainer (DMF) B->C D Top Distillate: High-Purity Benzene C->D E Bottoms: DMF + Thiophene C->E F Recovery Column E->F G Top Distillate: Thiophene Fraction F->G H Bottoms: Recycled DMF F->H H->B Recycle

Workflow for the extractive distillation of benzene-thiophene mixtures using DMF.

Protocol 1: Extractive Distillation of Crude Thiophene/Benzene

Self-Validating Principle: The success of this protocol is validated by monitoring the top temperature of the primary column, which must stabilize strictly at the boiling point of pure benzene before thiophene recovery begins.

  • Preparation: Load the crude benzene/thiophene mixture into the primary extractive distillation column.

  • Entrainer Addition: Continuously feed anhydrous DMF into the upper section of the column. The optimal molar ratio of DMF to feed must be maintained to ensure the relative volatility remains >1.8[1].

  • Primary Distillation: Heat the reboiler. Benzene, having reduced affinity for the entrainer, will vaporize and be collected as the top distillate.

  • Bottoms Recovery: The bottoms product (DMF + Thiophene) is transferred to a secondary recovery column.

  • Thiophene Isolation: Distill the bottoms. Thiophene is recovered as the top distillate, while the high-boiling DMF remains in the reboiler and is recycled[1].

Section 2: Chemical Purification & Impurity Degradation

Q: I am using the traditional sulfuric acid wash to remove impurities from liquid thiophene, but my yields are terrible and a dark sludge forms. What is happening? A: Concentrated sulfuric acid is a harsh reagent that not only removes impurities but also chemically converts (sulfonates) and polymerizes the thiophene itself. This leads to massive yield losses and the formation of olefinic polymers, which then require further water washing and clay treatments to remove[2].

Q: What is a chemically milder alternative to sulfuric acid for laboratory-scale purification? A: Levitt’s Nitric Acid Method is highly recommended. By treating impure commercial thiophene with dilute aqueous nitric acid (4N to 8N), foul-smelling non-aromatic sulfur impurities are selectively oxidized without degrading the stable aromatic thiophene ring[3]. This method has been validated to remove >99% of non-aromatic sulfur impurities[4].

G Step1 Impure Liquid Thiophene Step2 Add 4N - 8N Aqueous HNO3 (25°C - 84°C) Step1->Step2 Step3 Oxidation of Impurities (Yellow-Orange Color Forms) Step2->Step3 Step4 Phase Separation (Aqueous vs. Organic) Step3->Step4 Step5 Wash Organic Phase (Na2CO3 Neutralization) Step4->Step5 Organic Layer Step6 Dry over Anhydrous CaCl2 Step5->Step6 Step7 Fractional Distillation (83.5°C - 84.5°C) Step6->Step7 Step8 Pure Thiophene (>98% Yield) Step7->Step8

Levitt's chemical purification workflow utilizing dilute nitric acid oxidation.

Protocol 2: Levitt’s Nitric Acid Purification

Self-Validating Principle: The oxidation reaction is visually validated by the transition of the aqueous phase to a distinct yellow-orange color, confirming the successful oxidation of impurities.

  • Oxidation: In a separatory funnel or reactor, combine impure liquid thiophene with 4N to 8N aqueous nitric acid.

  • Agitation & Heating: Agitate the mixture at a temperature between 25°C and 84°C[3]. Continue until the mixture develops a distinct yellow-orange color.

  • Quenching: Pour the mixture into cold water to arrest the oxidation reaction.

  • Phase Separation: Allow the layers to separate and isolate the organic (thiophene) layer.

  • Neutralization: Wash the thiophene layer with a saturated aqueous sodium carbonate (Na2CO3) solution to neutralize residual nitric acid[3].

  • Drying: Dry the organic phase over anhydrous calcium chloride (CaCl2).

  • Final Distillation: Perform a simple distillation. Collect the fraction boiling strictly between 83.5°C and 84.5°C. The resulting thiophene will be water-clear with a characteristic benzene-like odor, achieving yields up to 98.2%[3].

Section 3: Advanced Adsorption & Low-Temperature Techniques

Q: We are synthesizing liquid thiophene derivatives for conductive polymers (e.g., EDOT). Column chromatography requires massive amounts of solvent. Is there a greener alternative? A: Yes. While chromatography is effective, it requires the compounds to be highly diluted to achieve the desired separation effect[5]. An industrially scalable alternative is Low-Temperature Precipitation/Crystallization . By dissolving the liquid thiophene derivative in a minimal amount of solvent and cooling it below its melting point, the pure thiophene precipitates, leaving impurities in the mother liquor. This drastically reduces solvent waste while achieving purities >99.5%[5].

Q: Are there cutting-edge adsorption methods for removing trace thiophene from aromatics without chemical conversion? A: Recent advancements utilize supramolecular chemistry and zeolites. For instance, Cucurbit[6]uril (Q[6]) forms a highly selective host-guest complex with thiophene, achieving up to 100% selectivity at solid-liquid interfaces without binding benzene[6]. Alternatively, Zeolite ZSM-5 can selectively adsorb thiophene in the liquid phase; unlike traditional CuY zeolites that chemically convert thiophene, ZSM-5 allows for the complete recovery of intact thiophene via thermal desorption[2].

Data Summary: Comparison of Purification Strategies

To assist in selecting the appropriate methodology, the following table summarizes the quantitative and qualitative metrics of various thiophene purification techniques.

Purification MethodPrimary MechanismTarget ApplicationYield / SelectivityKey AdvantageMajor Limitation
Extractive Distillation (DMF) Alteration of relative volatilityBulk separation of Benzene/ThiopheneHigh Yield / α increases to 1.8-2.18[1]Scalable, continuous processHigh energy demand for reboilers[1]
Levitt's Method (HNO3) Selective oxidation of impuritiesLab-scale purification of raw thiophene~98.2% Yield[3]Removes >99% non-aromatic sulfur[4]Requires handling of corrosive acids
Low-Temp Precipitation Phase separation via freezing pointLiquid thiophene derivatives (e.g., EDOT)>99.5% Purity[5]Drastically reduces solvent usage[5]Only applicable if melting point is accessible
ZSM-5 Adsorption Porous size exclusion & affinityTrace thiophene removalNear complete recovery[2]Non-destructive, thermal desorption[2]Limited capacity, requires regeneration
Cucurbit[6]uril Adsorption Host-guest complexationUltra-high purity separation100% liquid-phase selectivity[6]Reusable, no chemical conversion[6]High cost of specialized adsorbents

References

  • Removal of Thiophene Impurities from Benzene by Selective Adsorption in Zeolite ZSM-5 Source: rsc.org URL:[Link]

  • Process for the purification of thiophenes Source: justia.com URL:[Link]

  • Highly selective removal of thiophene from benzene by cucurbit[6]uril in both mixed vapors and solutions Source: rsc.org URL:[Link]

  • Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide Source: cetjournal.it URL:[Link]

  • Source: google.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thiophene Carboxamide Synthesis &amp; Purification

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Thiophene carboxamides are privileged scaffolds in drug discovery, frequently synthesized via the amide coupling of thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Thiophene carboxamides are privileged scaffolds in drug discovery, frequently synthesized via the amide coupling of thiophene-carboxylic acids with primary or secondary amines [1][1]. While coupling reagents like EDC/DMAP or HATU are highly efficient, the complete removal of unreacted starting materials—specifically the nucleophilic amine and the thiophene-carboxylic acid—remains a critical bottleneck.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to achieve high-purity thiophene carboxamides without relying solely on chromatographic bottlenecks.

Part 1: Troubleshooting FAQs

Q: My thiophene carboxamide product is contaminated with unreacted secondary amine. Standard acidic washes aren't working. What is the mechanistic alternative? A: When standard aqueous workup fails—often because the protonated amine is highly lipophilic and partitions into the organic layer—you must shift from phase-partitioning to covalent sequestration. Polymer-supported isocyanate (PS-Isocyanate) resins are highly effective here [2][2]. The unreacted amine acts as a nucleophile, attacking the electrophilic isocyanate group on the macroscopic resin bead to form a stable, polymer-bound urea. Because the impurity is now covalently tethered to a solid support, it can be quantitatively removed via simple filtration. Alternatively, Strong Cation Exchange (SCX) resins can trap the amine via ionic interactions with sulfonic acid groups [3][3].

Q: How do I remove unreacted thiophene-carboxylic acid without reverse-phase HPLC? A: Thiophene-carboxylic acids can be stubbornly soluble in organic solvents even when deprotonated, especially if they possess halogenated or long alkyl chain substituents [1][1]. If saturated aqueous sodium bicarbonate ( NaHCO3​ ) washes are insufficient [4][4], utilize PS-Trisamine (polymer-supported tris(2-aminoethyl)amine) [2][2]. The primary amines on the resin will form tight ionic complexes with free carboxylic acids (or react covalently with unreacted acid chlorides), effectively pulling them out of the solution phase.

Q: I am using EDC/DMAP for the coupling. How do I ensure the urea byproduct and DMAP are fully removed? A: EDC is specifically chosen by medicinal chemists because its urea byproduct is water-soluble [5][5]. A sequential wash of 1M citric acid (which protonates DMAP and unreacted amine) followed by water is usually sufficient. Citric acid is preferred over 1N HCl as it is a milder buffer that prevents unwanted cleavage of acid-sensitive functional groups. If DMAP carryover persists, stirring the crude mixture with an acidic scavenger resin (e.g., Amberlyst-15) for 30 minutes prior to filtration provides a self-validating, phase-separated removal method [6][6].

Part 2: Quantitative Data Presentation

The following table summarizes the comparative efficiency of different purification strategies for removing unreacted starting materials from thiophene carboxamide syntheses.

Purification StrategyTarget ImpurityMechanism of ActionTypical Equivalents NeededScalability
LLE (Aqueous Workup) Amines, Acids, Coupling ReagentsPhase partitioning via ionizationN/AHigh (Kilogram scale)
PS-Isocyanate Resin Primary/Secondary AminesCovalent capture (Urea formation)2.0 - 3.0 eqMedium (Discovery scale)
PS-Trisamine Resin Carboxylic Acids, Acid ChloridesIonic/Covalent capture2.0 - 3.0 eqMedium (Discovery scale)
SCX (Sulfonic Acid) Amines, Basic ByproductsIonic capture (Protonation)1.5 - 2.0 eqMedium (Discovery scale)

Part 3: Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Aqueous Workup)

Use this protocol as the first-line defense for highly scalable, chromatography-free purification.

  • Dilution: Upon completion of the amide coupling reaction (verified by TLC), dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to roughly 10 volumes.

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1M aqueous Citric Acid (3 x 15 mL/g of crude).

    • Causality: Citric acid protonates unreacted amines and basic catalysts (like DMAP or DIPEA), driving them into the aqueous phase without degrading the newly formed thiophene carboxamide.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO3​ (3 x 15 mL/g of crude).

    • Causality: The weak base deprotonates any unreacted thiophene-carboxylic acid, forming a water-soluble sodium carboxylate salt.

  • Validation: Spot the organic layer on a TLC plate. Stain with Ninhydrin (to check for residual amines) and visualize under UV 254 nm (to check for the thiophene core).

  • Isolation: Wash with brine, dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenger Resin Workup

Use this protocol for parallel synthesis, library generation, or when aqueous workup causes severe emulsions/product loss.

  • Preparation: Dissolve the crude thiophene carboxamide mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition:

    • To remove unreacted amine: Add 2.5 equivalents of PS-Isocyanate resin.

    • To remove unreacted acid: Add 2.5 equivalents of PS-Trisamine resin.

  • Incubation: Shake or mechanically stir the suspension gently at room temperature for 2 to 4 hours.

    • Causality: Gentle agitation ensures maximum collision frequency between the solvated impurities and the functional groups anchored inside the porous polymer matrix of the resin beads.

  • Filtration: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin beads thoroughly with DCM (2 x 10 mL) to ensure all the pure thiophene carboxamide product is eluted.

  • Concentration: Evaporate the filtrate to yield the highly pure thiophene carboxamide.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Thiophene Carboxamide + SMs) CheckAmine Unreacted Amine Present? Crude->CheckAmine AmineRemoval Wash: 1M Citric Acid OR Add PS-Isocyanate Resin CheckAmine->AmineRemoval Yes CheckAcid Unreacted Acid/Coupling Agent? CheckAmine->CheckAcid No AmineRemoval->CheckAcid AcidRemoval Wash: Sat. NaHCO3 OR Add PS-Trisamine Resin CheckAcid->AcidRemoval Yes OrganicLayer Isolate Organic Layer (Dry over Na2SO4) CheckAcid->OrganicLayer No AcidRemoval->OrganicLayer PureProduct Pure Thiophene Carboxamide OrganicLayer->PureProduct

Workflow for the purification of thiophene carboxamides from unreacted starting materials.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. Mercer University. Available at: [Link][4]

  • Thiophene Carboxamide Analogs with Long Alkyl Chains Comprising Ethylene Glycol Units Inhibit Glioblastoma Cell Proliferation by Activating AMPK. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][1]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link][5]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - National Institutes of Health. Available at:[Link][6]

  • Strategies in Organic Synthesis. Wipf Group - University of Pittsburgh. Available at:[Link][2]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of Thiophene Carboxylate Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the critical process of solvent selection for the recrystallization of th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the critical process of solvent selection for the recrystallization of thiophene carboxylate derivatives. This guide moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for achieving high-purity crystalline products.

Part 1: Foundational Principles of Solvent Selection for Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1] Its success hinges on the judicious choice of a solvent that exhibits differential solubility for the target compound and its impurities at varying temperatures.[2]

The Ideal Recrystallization Solvent

An optimal solvent for the recrystallization of thiophene carboxylate derivatives should possess the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[2] This allows for the complete dissolution of the solid material.

  • Low Solvency at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting the formation of pure crystals.[2]

  • Differential Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).[2]

  • Inertness: The solvent must not react with the thiophene carboxylate derivative.[2]

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying process.[2]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economical where possible.[2]

The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Thiophene carboxylate derivatives possess a moderately polar aromatic ring and a polar carboxylate group.[4][5] Therefore, solvents with moderate to high polarity are often good starting points for solubility testing. Halogenated thiophenes, for instance, have been shown to be effective in dissolving thiophene-based materials.[6]

Part 2: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the recrystallization of thiophene carboxylate derivatives and provides systematic troubleshooting strategies.

Problem 1: The compound does not dissolve completely, even at the solvent's boiling point.

  • Possible Cause: Insufficient solvent was used, or the chosen solvent has poor solvating power for your specific derivative.

  • Solution:

    • Incremental Solvent Addition: Add small portions of the hot solvent to the heated mixture until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[7]

    • Solvent Re-evaluation: If a large volume of solvent is required with minimal dissolution, the solvent is likely unsuitable. A different solvent or a mixed-solvent system should be considered.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[8][9] High impurity levels can also lower the melting point of the compound, contributing to this issue.[10]

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent. This can lower the saturation point and may facilitate crystallization at a temperature below the compound's melting point.[2][8]

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hotplate or insulating it to reduce the rate of heat loss.[11] Slow cooling favors the formation of well-ordered crystals over amorphous oils.

    • Utilize a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.[2]

    • Mixed-Solvent System: Introduce a "poor" solvent (one in which the compound is less soluble) dropwise to the hot, dissolved solution until slight turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the initial precipitate and allow the mixture to cool slowly.[12][13]

Problem 3: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[11][14] This can result in a supersaturated solution.[3][7][15]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[11][16]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for further crystal growth.[11][16]

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[8][16] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[2][14]

    • Lower Temperature Cooling: If crystals still do not form at room temperature, try cooling the flask in an ice bath.[16]

Problem 4: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[7][8] Alternatively, the crystals may be significantly soluble in the cold washing solvent.[14]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[8]

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[7]

Problem 5: The resulting crystals are colored, even though the pure compound is known to be colorless.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities.[17] Use charcoal sparingly, as it can also adsorb the desired compound, reducing the yield.

    • Re-recrystallization: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.

Part 3: Experimental Protocols & Data Presentation

Step-by-Step Solvent Screening Protocol

This protocol is designed to efficiently identify a suitable solvent for the recrystallization of a thiophene carboxylate derivative.

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature.[13] Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature.

  • Observe the solubility in the hot solvent. A good candidate solvent will completely dissolve the compound when hot.[14]

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a good quantity of crystals upon cooling.[13]

General Recrystallization Protocol

  • Dissolution: Place the crude thiophene carboxylate derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and stirring until the solid is completely dissolved.[14]

  • (Optional) Hot Filtration: If insoluble impurities are present, pre-heat a funnel and filter paper with hot solvent and quickly filter the hot solution to remove them.[17]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven. The solid should be weighed periodically until a constant weight is achieved.[7]

Table of Common Solvents for Thiophene Carboxylate Derivatives

SolventBoiling Point (°C)PolarityNotes
Water100HighSuitable for some thiophene carboxylic acids. Benzoic acid, a similar aromatic carboxylic acid, can be recrystallized from hot water.[18][20] Thiophene-2-carboxylic acid is soluble in hot water.[21]
Ethanol78HighA versatile polar solvent. Often used in mixed-solvent systems with water.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82MediumA good alternative to ethanol with a slightly higher boiling point.
Acetone56MediumA strong solvent with a low boiling point, making it easy to remove.
Ethyl Acetate77MediumA moderately polar solvent, often a good starting point for screening.
Toluene111LowA non-polar aromatic solvent, can be effective for less polar derivatives.
Heptane/Hexane98/69LowNon-polar solvents, often used as the "poor" solvent in a mixed-solvent system.

Note: The suitability of a solvent will depend on the specific substituents on the thiophene carboxylate derivative.

Part 4: Visualization

Solvent Selection and Recrystallization Workflow

Caption: A workflow diagram illustrating the decision-making process for solvent selection and the subsequent steps in a typical recrystallization procedure.

Part 5: References

  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution.

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.

  • Benchchem. Technical Support Center: Optimizing Recrystallization and Purification.

  • University of York. Mixed-solvent recrystallisation.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Reddit. (2013, February 3). Recrystallization (help meeeeee).

  • YouTube. (2012, May 7). Recrystallization using two solvents.

  • Mettler Toledo. Oiling Out in Crystallization.

  • Benchchem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.

  • University of York. Problems with Recrystallisations.

  • Attleboro Public Library. Growing Crystals Two Ways Using Supersaturated Solutions.

  • Harvard University. Supersaturation and Crystallization.

  • Scribd. Understanding Oiling Out in Crystallization.

  • Unknown. recrystallization.pdf.

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • Unknown. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.

  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

  • Unknown. Recrystallization1.

  • Harvard University. Crystallization from a Supersaturated Solution.

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

  • ResearchGate. Recrystallization of Impure Benzoic Acid.

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

  • ChemBK. (2024, April 9). thiophene-2-carboxylic acid.

  • Benchchem. Copper(I) Thiophene-2-carboxylate|CuTC Reagent|.

  • CymitQuimica. CAS 53562-51-9: 3-Thiophenecarboxylic acid, 2-methyl-, met….

  • ChemicalBook. 2-Thiophenecarboxylic acid CAS#: 527-72-0.

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

  • Google Patents. US4051151A - Thiophene derivatives and process for preparation thereof.

  • Unknown. Recrystallization of Benzoic Acid.

  • Unknown. Recrystallization and Crystallization.

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.

  • PMC. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

  • ResearchGate. (2023, June 1). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

  • ResearchGate. (2025, December 5). Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid [M(TCA) 2 (H 2 O)x (im) 2 ] [x = 2 M: Mn(II), Co(II) or Cd(II), x = 0 Cu(II)].

  • RSC Publishing. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells.

  • Unknown. (2008, March 18). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Reactivity in Substituted Thiophene-2-Carboxanilides: A Guide for Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiophene-2-carboxanilides represent a privileged scaffold. Their inherent biological activities and tunable electronic properties make them a focal point in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, thiophene-2-carboxanilides represent a privileged scaffold. Their inherent biological activities and tunable electronic properties make them a focal point in the design of novel therapeutics and functional materials.[1][2] The reactivity of this molecular framework is a critical parameter, influencing not only its synthetic accessibility and derivatization potential but also its metabolic stability and mechanism of action. This guide provides an in-depth comparative analysis of the reactivity of various thiophene-2-carboxanilides, with a focus on the influence of substituents on the anilide ring. We will explore the underlying electronic effects that govern this reactivity and present detailed experimental protocols for their quantitative assessment.

The Dual Nature of Reactivity in Thiophene-2-Carboxanilides

The reactivity of a thiophene-2-carboxanilide is primarily centered around two key regions: the electron-rich thiophene ring and the amide linkage. The susceptibility of these sites to chemical transformation is profoundly influenced by the electronic nature of substituents on the anilide phenyl ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the thiophene ring and the electrophilicity of the amide carbonyl carbon.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating effect of the sulfur atom's lone pairs, which contributes to the aromatic π-system.[3] The carboxanilide group, being an amide, is generally considered an activating, ortho-, para-directing group, albeit less so than a simple amino group due to the electron-withdrawing nature of the carbonyl.[1] The position of electrophilic attack on the thiophene ring is predominantly at the 5-position, which is para to the point of attachment of the carboxamide group and is the most activated site.[3]

The electronic character of the substituent on the anilide ring plays a crucial role in modulating the reactivity of the thiophene ring.

  • Electron-Donating Groups (EDGs) on the anilide ring, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom of the amide. This increased electron density can be delocalized through the amide bond and onto the thiophene ring, further enhancing its nucleophilicity and increasing the rate of electrophilic aromatic substitution.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), on the anilide ring have the opposite effect. They pull electron density away from the amide nitrogen, reducing its ability to donate electrons to the thiophene ring. This deactivation of the thiophene ring leads to a decrease in the rate of electrophilic aromatic substitution.

This interplay of electronic effects can be visualized in the following logical relationship diagram:

G cluster_synthesis Synthesis and Purification cluster_reactivity Reactivity Assessment cluster_analysis Data Analysis and Interpretation s1 Thiophene-2-carbonyl chloride Synthesis s2 Amide Coupling with Substituted Anilines s1->s2 s3 Purification and Characterization s2->s3 r1 Competitive Electrophilic Aromatic Substitution s3->r1 r2 Amide Bond Hydrolysis Kinetics s3->r2 a1 HPLC/GC-MS Analysis (Product Ratios) r1->a1 a2 UV-Vis Spectroscopy (Rate Constants) r2->a2 a3 Structure-Reactivity Relationship (SAR) a1->a3 a2->a3

Sources

Comparative

A Comparative Guide to the Accurate Mass Determination of 3-Formylphenyl thiophene-2-carboxylate: HR-MS vs. Alternatives

Introduction In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is paramount. For a novel compound such as 3-Formylphenyl thiophene-2-carboxylate, verifying it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is paramount. For a novel compound such as 3-Formylphenyl thiophene-2-carboxylate, verifying its elemental composition is a critical first step that underpins all subsequent research. This guide provides an in-depth, comparative analysis of the analytical techniques available for this purpose, with a primary focus on High-Resolution Mass Spectrometry (HR-MS) as the definitive method. We will explore the causality behind experimental choices, contrast HR-MS with alternative methods like Low-Resolution Mass Spectrometry (LR-MS) and Elemental Analysis (EA), and provide the supporting data necessary for researchers to make informed decisions.

The Target Molecule: 3-Formylphenyl thiophene-2-carboxylate

Before delving into analytical techniques, a thorough understanding of the target molecule is essential.

  • Chemical Structure: alt text

  • Molecular Formula: C₁₂H₈O₃S[1][2]

  • Theoretical Molecular Weight Calculation: A crucial distinction exists between monoisotopic mass and average molecular weight. HR-MS measures the monoisotopic mass , which is calculated using the mass of the most abundant stable isotope of each element.[3][4] In contrast, techniques like elemental analysis relate to the average molecular weight , which is a weighted average of all naturally occurring isotopes.[5]

    • Monoisotopic Mass Calculation: To determine the theoretical monoisotopic mass, we sum the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), as specified by IUPAC.[6][7]

      • C: 12 × 12.000000 = 144.000000 Da

      • H: 8 × 1.007825 = 8.062600 Da

      • O: 3 × 15.994915 = 47.984745 Da

      • S: 1 × 31.972071 = 31.972071 Da

      • Total Monoisotopic Mass: 232.019416 Da

    • Average Molecular Weight: 232.26 g/mol [1]

High-Resolution Mass Spectrometry (HR-MS): The Definitive Method

HR-MS stands as the gold standard for determining the elemental formula of small molecules due to its exceptional accuracy and resolving power.[8][9]

Principle of HR-MS

HR-MS instruments, such as those equipped with Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision.[8][10][11] This allows for the differentiation of molecules that have the same nominal mass but different elemental compositions (isobars).[3]

  • Causality of Experimental Choices:

    • Ionization Technique - Electrospray Ionization (ESI): For a polar organic molecule like 3-Formylphenyl thiophene-2-carboxylate, ESI is the preferred method. It is a "soft" ionization technique that generates intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination.[12][13][14][15] We will operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Mass Analyzer - Orbitrap/TOF: Both Orbitrap and TOF analyzers provide the high resolution and mass accuracy required.[10][16][17][18] Orbitrap analyzers trap ions and detect their oscillation frequencies, which are related to their m/z, while TOF analyzers separate ions based on the time they take to travel a fixed distance.[19][20][21]

Experimental Protocol: HR-MS Analysis

A self-validating system is crucial for trustworthy results. This protocol incorporates an internal calibrant to ensure mass accuracy throughout the analysis.

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of 3-Formylphenyl thiophene-2-carboxylate in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a final concentration of ~1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

    • Include a known internal calibrant in the final solution to allow for real-time mass correction.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ 120 or an Agilent Q-TOF.[22]

    • Ionization Mode: ESI, Positive

    • Mass Range: m/z 100-500

    • Resolution Setting: >60,000 (FWHM) at m/z 200

    • Injection Method: Direct infusion or via Liquid Chromatography (LC).

  • Data Acquisition and Processing:

    • Acquire data for a sufficient duration to obtain a stable signal and high-quality spectrum.

    • Process the raw data using manufacturer-specific software (e.g., Thermo Scientific™ Xcalibur™). The software will use the internal calibrant to correct the measured m/z values.

Data Interpretation and Validation

The strength of HR-MS lies in its multi-faceted validation process.

  • Expected HR-MS Data: The primary ion of interest is the protonated molecule, [M+H]⁺.

    • Theoretical Monoisotopic Mass (M): 232.019416 Da

    • Mass of Proton (H⁺): 1.007276 Da

    • Expected m/z for [M+H]⁺: 233.026692

  • Mass Accuracy Calculation: The accuracy of the measurement is expressed in parts-per-million (ppm).[23][24] A mass error of <5 ppm is typically required for confident formula assignment.[25]

    • Formula: ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10^6[23][26][27]

    • Example: If the experimental m/z is 233.0265, the ppm error would be: [(233.0265 - 233.026692) / 233.026692] * 10^6 = -0.82 ppm. This result is well within the acceptable range.

  • Isotopic Pattern Analysis: The presence of isotopes provides a definitive fingerprint for an elemental formula. For this molecule, the sulfur atom is particularly informative due to the natural abundance of the ³⁴S isotope (~4.2%).[28] The HR-MS data should show a peak at M+2 (corresponding to the [M(³⁴S)+H]⁺ ion) that is approximately 4.2% of the intensity of the monoisotopic [M(³²S)+H]⁺ peak. This isotopic signature provides strong confirmatory evidence for the presence of a single sulfur atom.[29][30]

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Prep Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL (ACN:H2O + 0.1% FA) Prep->Dilute Calibrate Add Internal Calibrant Dilute->Calibrate Injection Direct Infusion / LC Injection Calibrate->Injection Ionization Ionization (ESI+) Injection->Ionization MassAnalysis Mass Analysis (Orbitrap / TOF) Ionization->MassAnalysis Acquisition Data Acquisition (Resolution >60,000) MassAnalysis->Acquisition Process Data Processing (Internal Calibration) Acquisition->Process AccurateMass Accurate Mass Measurement (m/z for [M+H]⁺) Process->AccurateMass IsotopePattern Isotopic Pattern Matching (³⁴S Signature) Process->IsotopePattern PPM_Error PPM Error < 5 AccurateMass->PPM_Error Pattern_Match Pattern Match >95% IsotopePattern->Pattern_Match Confirmed Confirmed Molecular Formula: C₁₂H₈O₃S PPM_Error->Confirmed Pattern_Match->Confirmed

Comparative Analysis: Alternative Methodologies

While HR-MS is superior, it is instructive to compare it with other common techniques.

Low-Resolution Mass Spectrometry (LR-MS)
  • Principle: LR-MS instruments (e.g., single quadrupoles) typically have unit mass resolution, meaning they can only distinguish between masses that differ by at least one whole number.

  • Advantages: Generally faster, less expensive, and simpler to operate than HR-MS.

  • Limitations: LR-MS cannot distinguish between isobaric compounds. For example, the nominal mass of C₁₂H₈O₃S is 232. However, another hypothetical formula, C₁₃H₁₂O₂N₂, also has a nominal mass of 232. An LR-MS instrument would not be able to differentiate these two distinct compounds.

Elemental Analysis (EA)
  • Principle: EA, typically through combustion analysis, determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[31] The resulting percentages are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[32][33]

  • Advantages: Provides direct evidence of the elemental composition.

  • Limitations:

    • Purity Dependent: Requires a highly pure sample, as any impurities will skew the percentage results.

    • Empirical vs. Molecular Formula: EA provides the empirical formula (e.g., C₆H₄O₁.₅S), not the molecular formula. The molecular formula could be a multiple of the empirical formula.

    • Accuracy: The standard accepted deviation for EA is within 0.4%, which is significantly less precise than the ppm-level accuracy of HR-MS.[25][31]

Data Summary and Comparison Table

ParameterHigh-Resolution MS (HR-MS)Low-Resolution MS (LR-MS)Elemental Analysis (EA)
Information Provided Accurate Mass (to 4-5 decimal places), Isotopic PatternNominal Mass (Integer)Elemental Percent Composition, Empirical Formula
Precision/Accuracy Excellent (< 5 ppm error)Low (Unit Mass Resolution)Good (within 0.4% deviation)[25][31]
Sample Purity Req. ModerateModerateVery High
Confidence in Formula Very High (Definitive)Low (Ambiguous)Moderate (Requires pure sample, gives empirical formula)
Cost & Throughput High Cost, Moderate ThroughputLow Cost, High ThroughputModerate Cost, Low Throughput

Conclusion: Why HR-MS is the Authoritative Choice

For the unambiguous confirmation of 3-Formylphenyl thiophene-2-carboxylate's molecular weight and elemental formula, High-Resolution Mass Spectrometry is the unequivocally superior and authoritative method. Its ability to provide highly accurate mass measurements, validated by a distinct isotopic pattern, offers a level of confidence that alternative techniques like Low-Resolution MS and Elemental Analysis cannot match. While other methods can provide supporting data, HR-MS delivers a self-validating, definitive result that is essential for the rigorous standards of modern chemical and pharmaceutical research.

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